5-oxo-furan-2-acetyl-CoA
Descripción
Propiedades
Fórmula molecular |
C27H42N7O19P3S |
|---|---|
Peso molecular |
893.6 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(5-oxooxolan-2-yl)ethanethioate |
InChI |
InChI=1S/C27H42N7O19P3S/c1-27(2,22(39)25(40)30-6-5-16(35)29-7-8-57-18(37)9-14-3-4-17(36)50-14)11-49-56(46,47)53-55(44,45)48-10-15-21(52-54(41,42)43)20(38)26(51-15)34-13-33-19-23(28)31-12-32-24(19)34/h12-15,20-22,26,38-39H,3-11H2,1-2H3,(H,29,35)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t14?,15-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
NTLIHRNVJLBCQK-FOLKQPSDSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4CCC(=O)O4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4CCC(=O)O4)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 5-oxo-furan-2-acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure of 5-oxo-furan-2-acetyl-CoA. Due to the limited availability of specific experimental data for this molecule, this guide also presents information on related furanone compounds and general methodologies applicable to its study. This approach aims to equip researchers with the foundational knowledge and technical insights necessary for further investigation and potential applications in drug development.
Chemical Structure of this compound
This compound is a thioester derivative of coenzyme A, featuring a 5-oxo-2-furanacetic acid moiety. The molecule consists of a central furanone ring, which is a five-membered heterocyclic compound containing one oxygen atom and a ketone group. This furanone core is linked via an acetyl group to the thiol of coenzyme A. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The thioester bond is a high-energy bond, making this compound a potentially reactive acyl group donor in biochemical reactions.
Below is a DOT script representation of the chemical structure of this compound.
Physicochemical Data
| Property | Value | Reference Compound |
| Solubility in water | 0.315 g/mL (at 25°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |
| LogD (water) | -0.133 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |
| LogP (0.1 M phosphate (B84403) buffer) | 0.95 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |
| pKa | 8.56 (at 20°C) | 4-hydroxy-2,5-dimethyl-3-furanone[1][2] |
Note: These values should be used as approximations. The presence of the large, polar Coenzyme A moiety in this compound will significantly influence its overall physicochemical properties, likely increasing its water solubility and altering its partitioning behavior compared to smaller furanone derivatives.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound have not been specifically described. However, general methods for the synthesis of acyl-CoA thioesters and the analysis of furanone compounds can be adapted.
The synthesis of this compound would likely proceed via the activation of a carboxylic acid precursor, 5-oxo-furan-2-acetic acid, followed by its reaction with Coenzyme A. A common method for the synthesis of acyl-CoA thioesters involves the formation of an activated intermediate, such as an acyl-imidazole, which then reacts with the thiol group of Coenzyme A.
Workflow for a potential synthesis:
The quantification of furanone compounds in biological matrices can be challenging due to their potential polarity and instability.[1][2] Methods combining derivatization with chromatographic separation are often employed.
Example Protocol: Quantification of Furaneol using SPME-GC/MS [1][2]
-
Derivatization: The furanone is reacted with a derivatizing agent (e.g., pentafluorobenzyl bromide) in a basic solution at an elevated temperature. This step increases the stability and volatility of the analyte.
-
Extraction: The derivatized furanone is extracted from the sample matrix using solid-phase microextraction (SPME).
-
Analysis: The extracted derivative is then analyzed by gas chromatography-mass spectrometry (GC/MS) for separation and quantification.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile furanone derivatives, or for acyl-CoA compounds in general, reversed-phase HPLC with UV or mass spectrometric detection is a suitable analytical technique.
Workflow for Furanone Quantification:
Potential Signaling Pathways and Biological Roles
While a specific signaling pathway for this compound has not been elucidated, furanones as a class of compounds are known to be involved in cell-to-cell communication, particularly in bacteria, a process known as quorum sensing.[3][4] Halogenated furanones produced by the red alga Delisea pulchra are well-documented inhibitors of quorum sensing in Gram-negative bacteria.[3] They are structural mimics of N-acyl homoserine lactones (AHLs), which are common signaling molecules in these bacteria. By binding to the AHL receptor proteins, furanones can disrupt the signaling cascade that regulates gene expression for virulence factors and biofilm formation.[5]
Given its furanone core, it is plausible that this compound or its derivatives could play a role in similar signaling pathways, potentially acting as an agonist or antagonist of a cellular receptor.
Conceptual Signaling Pathway: Furanone-Mediated Quorum Sensing Inhibition
Conclusion and Future Directions
This compound is an intriguing molecule at the intersection of furanone chemistry and coenzyme A metabolism. While its precise biological role and properties remain to be fully characterized, its structure suggests potential involvement in metabolic pathways as an acyl donor and in cellular signaling, possibly analogous to other bioactive furanones. For drug development professionals, the furanone scaffold is a promising starting point for the design of novel therapeutics, particularly anti-infective agents that target bacterial communication.
Future research should focus on:
-
Chemical Synthesis and Characterization: Development of a robust synthetic route to produce sufficient quantities of this compound for detailed study, including full spectroscopic characterization (NMR, MS, IR).
-
Biochemical and Cellular Assays: Investigation of its stability in biological media and its potential as a substrate or inhibitor for enzymes involved in acyl-CoA metabolism.
-
Signaling Pathway Elucidation: Screening for its ability to modulate known signaling pathways, such as quorum sensing in bacteria or other receptor-mediated pathways in eukaryotic cells.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and related compounds for both fundamental biological understanding and therapeutic applications.
References
- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of Furan Derivatives: A Technical Guide to the 2-Furoyl-CoA Pathway
Introduction
This technical guide provides a comprehensive overview of the metabolic pathways involved in the degradation of furan (B31954) derivatives, with a central focus on the key intermediate, 2-furoyl-CoA. It is important to note that a thorough search of the scientific literature did not yield any information on a metabolite with the specific name "5-oxo-furan-2-acetyl-CoA" or its discovery in metabolic pathways. The CAS number associated with this name (359868-77-2) is listed by chemical suppliers but does not appear in published metabolic research.[1][2][3][4][5] It is plausible that the intended compound of interest is a related intermediate in the well-documented metabolism of furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which proceeds through 2-furoyl-CoA and its hydroxylated derivatives. This guide will delve into the established scientific knowledge surrounding this pathway, providing researchers, scientists, and drug development professionals with a detailed understanding of the enzymatic processes, experimental methodologies, and quantitative data available.
Metabolic Pathway of Furfural and HMF Degradation
Several microorganisms, particularly bacteria such as Pseudomonas putida and Cupriavidus basilensis, have been shown to aerobically degrade furfural and HMF.[6][7][8][9][10] The central pathway for the metabolism of these furanic compounds converges on the formation of 2-furoic acid, which is then activated to its coenzyme A thioester, 2-furoyl-CoA.[8][10][11] This intermediate is a critical juncture, leading to the opening of the furan ring and subsequent entry into central metabolism.
The key enzymatic steps in the conversion of furfural to intermediates of the tricarboxylic acid (TCA) cycle are outlined below:
-
Oxidation of Furfural to 2-Furoic Acid: Furfural is initially oxidized to 2-furoic acid. This reaction can be catalyzed by various dehydrogenases.[6][8][10]
-
Activation to 2-Furoyl-CoA: 2-furoic acid is then ligated to coenzyme A in an ATP-dependent reaction to form 2-furoyl-CoA. This step is catalyzed by 2-furoyl-CoA synthetase.[9][11]
-
Hydroxylation of 2-Furoyl-CoA: The furan ring of 2-furoyl-CoA is hydroxylated at the C5 position by the enzyme 2-furoyl-CoA dehydrogenase, yielding S-(5-hydroxy-2-furoyl)-CoA.[8][10][12]
-
Ring Opening and Further Metabolism: The S-(5-hydroxy-2-furoyl)-CoA intermediate is unstable and undergoes further enzymatic reactions, leading to the opening of the furan ring and the formation of 2-oxoglutarate, which can then enter the TCA cycle.[8][11]
The metabolic pathway for HMF degradation also converges with the furfural pathway. HMF is first oxidized to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid, feeding into the same subsequent steps.[8][10]
Quantitative Data
The following table summarizes quantitative data related to the enzymes and metabolites involved in the 2-furoyl-CoA pathway.
| Parameter | Organism/Enzyme | Value | Reference |
| Enzyme Activity | |||
| 2-Furoyl-CoA Dehydrogenase | Pseudomonas putida F2 | Specific activity not reported, but purification and properties described. | [12] |
| Metabolite Consumption/Production | |||
| Oxygen consumption for 2-furoate oxidation | Pseudomonas F2 | 2.5 µmoles of oxygen / µmole of substrate | [11] |
| 2-Oxoglutarate formation from 2-furoate | Pseudomonas F2 (in presence of arsenite) | 0.86 µmole / µmole of 2-furoate | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies derived from the cited literature for key experiments in the study of the 2-furoyl-CoA pathway.
Protocol 1: Purification of 2-Furoyl-Coenzyme A Hydroxylase (Pseudomonas putida F2)
This protocol is based on the work of Kitcher et al. (1972).[12]
1. Cell Growth and Extraction:
- Pseudomonas putida F2 is grown in a mineral salts medium with 2-furoic acid as the sole carbon source.
- Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate (B84403) buffer).
- Cell-free extracts are prepared by sonication or French press, followed by centrifugation to remove cell debris.
2. Streptomycin (B1217042) Sulphate Precipitation:
- A solution of streptomycin sulphate is added to the cell-free extract to precipitate nucleic acids.
- The mixture is centrifuged, and the supernatant is collected.
3. Ammonium (B1175870) Sulphate Fractionation:
- The supernatant is subjected to fractional precipitation with ammonium sulphate. The protein fraction precipitating between specified saturation levels (e.g., 40-60%) is collected by centrifugation.
4. Column Chromatography:
- The protein pellet is redissolved in buffer and applied to a series of chromatography columns for further purification.
- DEAE-cellulose chromatography: The protein is eluted with a salt gradient (e.g., NaCl).
- Sephadex G-200 gel filtration: This step separates proteins based on size.
- Hydroxyapatite chromatography: The final purification step, with elution using a phosphate gradient.
5. Enzyme Activity Assay:
- The activity of 2-furoyl-CoA hydroxylase is measured spectrophotometrically by following the reduction of an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol) in the presence of 2-furoyl-CoA.
Protocol 2: Identification of Metabolites from 2-Furoic Acid Oxidation
This protocol is based on the methods described by Trudgill (1969).[11]
1. Cell Incubation:
- Washed cell suspensions of Pseudomonas F2 are incubated with 2-furoic acid in a phosphate buffer.
- For trapping intermediates, metabolic inhibitors like sodium arsenite can be added.
2. Sample Preparation:
- At various time points, aliquots of the cell suspension are taken, and the reaction is stopped (e.g., by adding acid).
- The samples are centrifuged to remove cells, and the supernatant is collected for analysis.
3. Chromatographic Analysis:
- The supernatant is analyzed by paper chromatography or thin-layer chromatography (TLC) to separate the metabolites.
- Known standards of suspected intermediates (e.g., 2-oxoglutarate) are run alongside the samples for comparison.
4. Metabolite Identification:
- The separated spots on the chromatogram are visualized (e.g., using specific spray reagents).
- For confirmation, the spots can be eluted and subjected to further analysis, such as mass spectrometry.
- For keto acids like 2-oxoglutarate, derivatization with 2,4-dinitrophenylhydrazine (B122626) can be used for quantification.
Visualizations
The following diagrams illustrate the metabolic pathway and a general experimental workflow.
Caption: Aerobic degradation pathway of furfural to the TCA cycle intermediate 2-oxoglutarate.
Caption: A generalized experimental workflow for the purification and analysis of enzymes and metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound MedChemExpress (MCE) [chembk.com]
- 3. 丁香通-异常行为检测 [biomart.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) [aimspress.com]
- 9. researchgate.net [researchgate.net]
- 10. Industrial production, application, microbial biosynthesis and degradation of furanic compound, hydroxymethylfurfural (HMF) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-furoyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
Uncharted Territory: The Elusive 5-oxo-furan-2-acetyl-CoA Biosynthetic Pathway in Bacteria
Despite a comprehensive search of available scientific literature, a biosynthetic pathway specifically designated as the "5-oxo-furan-2-acetyl-CoA biosynthetic pathway" in bacteria could not be identified. This suggests that such a pathway may be novel, exceptionally rare, or known under a different nomenclature that does not correspond to the queried terms. The compound "this compound" itself is listed in chemical supplier databases, but its natural biological synthesis in bacteria remains uncharacterized in the public domain.
While the direct pathway remains elusive, this guide will explore related areas of bacterial metabolism, including the biosynthesis of furan-containing molecules and the central role of acetyl-CoA, to provide a foundational context for researchers, scientists, and drug development professionals. This exploration may offer insights into potential, yet undiscovered, metabolic routes.
Furan (B31954) Fatty Acid Biosynthesis: A Potential Model for Furan Ring Formation
While not directly involving this compound, the biosynthesis of furan fatty acids (FuFAs) in certain bacteria, such as Rhodobacter sphaeroides and Rhodopseudomonas palustris, provides a well-documented example of how bacteria synthesize a furan ring.[1][2] This pathway acts on pre-existing fatty acyl chains of phospholipids.[1][2]
A key intermediate in this process is a methylated diunsaturated fatty acid.[1][2] The oxygen atom incorporated into the furan ring is derived from molecular oxygen (O₂).[1] This intricate process involves a series of enzymatic modifications to a lipid-bound substrate.
Hypothetical Relationship: It is conceivable that a pathway leading to a 5-oxo-furan structure could involve the oxidation of a furan ring precursor, analogous to the oxygen-dependent step in FuFA synthesis. However, the incorporation of an acetyl-CoA moiety at the 2-position and the formation of a 5-oxo group would necessitate a distinct set of enzymatic machinery yet to be discovered.
The Centrality of Acetyl-CoA in Bacterial Metabolism
Acetyl-CoA is a pivotal metabolite in bacteria, serving as a central hub for numerous biosynthetic and energy-generating pathways. It is the primary building block for the synthesis of fatty acids, polyketides, and isoprenoids. Given its high reactivity and central metabolic role, any pathway involving an acetyl-CoA derivative would be tightly regulated and integrated into the cell's overall metabolic network.
Potential Avenues for Discovery and Research
The absence of a defined "this compound biosynthetic pathway" presents an exciting opportunity for new scientific discovery. Researchers interested in this area could consider the following approaches:
-
Metabolomic Screening: Untargeted metabolomic analysis of diverse bacterial species, particularly those known for unique secondary metabolite production, could lead to the identification of this compound or related intermediates.
-
Genome Mining: Bioinformatic approaches could be employed to search for gene clusters encoding enzymes with predicted functionalities that could catalyze the formation of a 5-oxo-furan ring and its subsequent ligation to coenzyme A.
-
Enzymatic Assays: In vitro characterization of candidate enzymes, such as oxygenases, dehydrogenases, and CoA ligases, could help to elucidate the individual steps of a potential pathway.
Logical Relationship Diagram: Hypothetical Precursors to a Furan Ring
While a definitive pathway for this compound cannot be provided, the following diagram illustrates a generalized and hypothetical logical relationship for the formation of a furan ring from a linear precursor, drawing parallels from known furan fatty acid biosynthesis.
Caption: Hypothetical steps in bacterial furan ring formation.
References
The Pivotal Role of Furan-2-Carboyl-CoA in Bacterial Furan Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan (B31954) and its derivatives are heterocyclic organic compounds that are prevalent in the environment and are generated during the thermal processing of food. While the mammalian metabolism of furan often leads to toxic and carcinogenic intermediates, certain microorganisms have evolved sophisticated pathways to utilize furans as a source of carbon and energy. A key intermediate in the bacterial degradation of furan-containing compounds, particularly furfural (B47365), is 2-furoic acid. The activation of 2-furoic acid to its coenzyme A (CoA) thioester, 2-furoyl-CoA, marks a critical step in channeling this compound into central metabolism. This technical guide provides a comprehensive overview of the role of CoA-activated intermediates in the bacterial metabolism of furan, with a focus on the pathway involving the subsequent modification of the furan ring. While direct evidence for "5-oxo-furan-2-acetyl-CoA" as a distinct metabolite is limited in the current scientific literature, this guide will focus on the closely related and well-documented pathway involving 2-furoyl-CoA and its hydroxylated derivatives, which is likely the subject of interest.
The Central Role of 2-Furoyl-CoA in Furan Degradation
In aerobic bacteria such as Pseudomonas putida, the degradation of furfural, a common derivative of furan, commences with its oxidation to 2-furoic acid.[1] For 2-furoic acid to be further metabolized, it must first be activated by its ligation to coenzyme A, a common strategy in the metabolism of carboxylic acids. This reaction is catalyzed by a specific synthetase, yielding 2-furoyl-CoA.[1][2] The formation of this thioester bond increases the reactivity of the carboxyl group, priming the molecule for subsequent enzymatic transformations.
The metabolic fate of 2-furoyl-CoA is a critical juncture in the degradation pathway. A key enzymatic step involves the hydroxylation of the furan ring at the C5 position. This reaction is catalyzed by 2-furoyl-CoA dehydrogenase, a molybdoenzyme, which converts 2-furoyl-CoA into 5-hydroxy-2-furoyl-CoA.[3] This hydroxylation is a crucial step that prepares the furan ring for cleavage and subsequent entry into central metabolic pathways, ultimately leading to intermediates like 2-oxoglutarate.[2][4][5]
Quantitative Data on Furan Metabolism
| Organism | Substrate | Product | Conversion Rate/Yield | Reference |
| Pseudomonas putida KT2440 | Furfural (50 mM) | 2-Furoic Acid | 49.2% conversion, 38.7% yield | [3] |
| Pseudomonas putida F2 | 2-Furoic Acid | 2-Oxoglutarate | 0.86 µmol of 2-oxoglutarate per µmol of 2-furoate | [2] |
Experimental Protocols
Whole-Cell Bioconversion of Furfural to 2-Furoic Acid
This protocol is adapted from studies on Pseudomonas putida.[3]
1. Cell Cultivation and Preparation:
-
Cultivate Pseudomonas putida in a suitable growth medium.
-
For induction of the relevant enzymes, furanic compounds like furfural or 5-hydroxymethylfurfural (B1680220) (HMF) can be added to the culture medium during cultivation.[3]
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Resuspend the cell pellet in the reaction buffer to a desired concentration (e.g., 10.5 g/L dry cell weight).[3]
2. Bioconversion Reaction:
-
Set up the reaction mixture in a suitable vessel (e.g., shake flask). The mixture should contain the cell suspension, the substrate (e.g., 50 mM furfural), and a buffer (e.g., 200 mM phosphate buffer, pH 6.0).[3]
-
To neutralize the 2-furoic acid produced, a buffering agent like CaCO₃ (e.g., 25 mM) can be added.[3]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm).[3]
3. Sample Analysis:
-
At regular intervals, withdraw samples from the reaction mixture.
-
Centrifuge the samples to remove the cells.
-
Analyze the supernatant for the concentration of the substrate (furfural) and the product (2-furoic acid) using High-Performance Liquid Chromatography (HPLC).
Enzymatic Assay for 2-Furoyl-CoA Synthetase Activity
This protocol is based on the principle of detecting the formation of 2-furoyl-CoA.[2]
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl)
-
2-furoic acid (substrate)
-
ATP
-
Coenzyme A
-
MgCl₂
-
Hydroxylamine (B1172632) (for the hydroxamate assay)
-
Enzyme extract (cell-free supernatant)
-
2. Assay Principle (Hydroxamate Method):
-
The 2-furoyl-CoA formed reacts with hydroxylamine to produce 2-furoylhydroxamic acid.
-
The formation of the hydroxamic acid can be measured spectrophotometrically after the addition of an acidic ferric chloride solution, which forms a colored complex.
3. Procedure:
-
Incubate the reaction mixture at a specific temperature.
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge to remove precipitated protein.
-
Add acidic ferric chloride to the supernatant and measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Quantify the amount of 2-furoylhydroxamic acid formed by comparing with a standard curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Bacterial degradation pathway of furfural via 2-furoyl-CoA.
Caption: Experimental workflow for studying furan metabolism.
Conclusion
The bacterial metabolism of furan derivatives, particularly through the 2-furoyl-CoA pathway, represents a significant area of research with implications for bioremediation and the production of value-added chemicals from biomass. While the specific molecule "this compound" remains elusive in the current body of scientific literature, the well-characterized pathway involving the activation of 2-furoic acid to 2-furoyl-CoA and its subsequent hydroxylation provides a robust framework for understanding how microorganisms degrade these challenging compounds. Further research into the enzymology and regulation of this pathway will undoubtedly uncover new opportunities for biotechnological applications and enhance our understanding of microbial metabolic diversity. This guide serves as a foundational resource for professionals engaged in the study of furan metabolism and the development of novel therapeutics and industrial processes.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and transcriptional profiling of Pseudomonas putida genes involved in furoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of furan-2-carboxylate to 2-oxoglutarate by Pseudomonas putida F2: studies of enzymology and electron transport - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Exploration of the Putative Biological Functions of 5-oxo-furan-2-acetyl-CoA
Disclaimer: The biological functions, metabolic pathways, and physiological relevance of 5-oxo-furan-2-acetyl-CoA have not been established in the peer-reviewed scientific literature. This document presents a hypothetical exploration of its potential role based on its chemical structure and established principles of furan (B31954) and acetyl-CoA metabolism. All pathways, experimental designs, and discussions regarding its function are theoretical and intended to serve as a framework for future research.
Introduction
This compound is a molecule of interest due to its hybrid structure, combining a furanone core, characteristic of various natural products and xenobiotic metabolites, with an acetyl-coenzyme A (acetyl-CoA) thioester, a central hub in cellular metabolism. While direct evidence for its existence and function in biological systems is currently lacking, its structure suggests a potential role as an intermediate in the catabolism of furan-containing compounds. This guide will explore the hypothetical metabolic pathways that could lead to its formation, its potential downstream fates, and the experimental approaches required to validate these hypotheses.
Hypothetical Metabolic Origin and Synthesis
The formation of this compound in a biological system would likely proceed in two major stages: the generation of its carboxylic acid precursor, (4,5-dihydro-5-oxofuran-2-yl)-acetic acid, from a parent furan compound, followed by its activation to a CoA thioester.
Putative Formation of (4,5-dihydro-5-oxofuran-2-yl)-acetic acid
Furan-containing xenobiotics are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] This process often involves oxidation of the furan ring to form highly reactive intermediates, such as epoxides or cis-enediones.[1] These electrophilic species can be detoxified or further metabolized. A hypothetical pathway from a generic 2-substituted furan to (4,5-dihydro-5-oxofuran-2-yl)-acetic acid could involve initial oxidation and ring opening, followed by further enzymatic modifications to yield the stable carboxylic acid.
Caption: Hypothetical pathway for the formation of the precursor acid.
Activation to this compound
The conversion of a carboxylic acid to its corresponding CoA thioester is a fundamental biochemical reaction. This ATP-dependent activation is typically catalyzed by a member of the acyl-CoA synthetase (ACS) or ligase family of enzymes. These enzymes are known to have broad substrate specificity, making it plausible that a xenobiotic metabolite like (4,5-dihydro-5-oxofuran-2-yl)-acetic acid could serve as a substrate.
Caption: Enzymatic activation of the precursor acid to its CoA ester.
Putative Biological Fate and Significance
Assuming its formation, this compound would be an activated intermediate poised for further metabolic transformation. Its fate would determine its biological impact.
-
Catabolism for Energy Production: The molecule could be a substrate for a series of catabolic enzymes that ultimately break it down into smaller components that can enter central carbon metabolism. For instance, further enzymatic cleavage could yield acetyl-CoA and a C4 fragment, which could potentially be converted to intermediates of the citric acid cycle (e.g., succinate (B1194679) or fumarate). This would represent a complete detoxification and energy-yielding pathway.
-
Metabolic Dead-End or Excretion: Alternatively, this compound might not be a substrate for downstream enzymes. In this scenario, it could accumulate, potentially be hydrolyzed back to its acid form, and be conjugated for excretion.
-
Substrate for Acyltransferases: As a CoA thioester, it could theoretically serve as an acyl donor in reactions catalyzed by acyltransferases. This could lead to the acylation of proteins, lipids, or other small molecules, a process that could have toxicological implications if it modifies the function of critical cellular components.
Data Presentation
As this molecule is not characterized, no quantitative data exists. A research plan would aim to populate tables like the one below.
| Enzyme Class | Hypothesized Role | Potential Substrates/Products | Key Parameters to Measure |
| Cytochrome P450s | Furan ring oxidation | Parent Furan -> Reactive Intermediate | Vmax, Km, Product ID |
| Hydrolases | Ring opening | Reactive Intermediate -> Ring-Opened Metabolite | Specific activity |
| Dehydrogenases | Oxidation to acid | Aldehyde -> Carboxylic Acid | NAD+/NADH ratio dependence |
| Acyl-CoA Synthetases | CoA activation | Carboxylic Acid -> CoA Thioester | ATP-dependence, Km for acid and CoA |
| Acyl-CoA Dehydrogenases | Catabolic breakdown | This compound -> ? | Product identification, cofactor needs |
Experimental Protocols to Elucidate Function
Validating the existence and function of this compound requires a multi-faceted experimental approach.
Identification and Quantification in Biological Samples
-
Objective: To determine if this compound is formed in vivo or in vitro following exposure to a relevant furan-containing precursor.
-
Methodology:
-
Synthesis of Standard: Chemically synthesize and purify this compound to serve as an analytical standard.
-
Incubation: Incubate a potential furan precursor with liver microsomes (for Phase I metabolism) or primary hepatocytes (for complete metabolism).
-
Extraction: Extract metabolites from the incubation mixture using a suitable solvent system (e.g., solid-phase extraction or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the extract using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). Develop a multiple reaction monitoring (MRM) method based on the fragmentation pattern of the synthetic standard for sensitive and specific detection and quantification.
-
Identification of Biosynthetic Enzymes
-
Objective: To identify the specific enzyme(s) responsible for converting (4,5-dihydro-5-oxofuran-2-yl)-acetic acid to its CoA ester.
-
Methodology:
-
Candidate Enzyme Screening: Perform in vitro assays using a panel of recombinant acyl-CoA synthetases with (4,5-dihydro-5-oxofuran-2-yl)-acetic acid, ATP, and Coenzyme A as substrates.
-
Activity Assay: Monitor the formation of this compound over time using LC-MS/MS.
-
Kinetic Analysis: For active enzymes, perform substrate saturation experiments to determine kinetic parameters (Km, Vmax, kcat).
-
Confirmation in Cell Lysates: Use fractionated cell lysates (e.g., mitochondrial vs. cytosolic) to determine the subcellular localization of the enzymatic activity.
-
Experimental Workflow Visualization
Caption: General experimental workflow for characterizing a novel metabolite.
Conclusion
While this compound remains a hypothetical metabolite, its structure provides a compelling basis for investigation. It represents a potential nexus between xenobiotic metabolism and central cellular pathways. The research framework outlined in this guide, combining analytical chemistry, enzymology, and metabolic analysis, provides a clear roadmap for future studies. Elucidating the metabolic pathway and function of such molecules is critical for a comprehensive understanding of the biological fate of furan-containing compounds and for the development of safer drugs and chemicals.
References
The Elusive 5-oxo-furan-2-acetyl-CoA: A Predictive Chemical Profile for Researchers
A comprehensive analysis of the predicted chemical properties, potential reactivity, and spectroscopic characteristics of 5-oxo-furan-2-acetyl-CoA, a novel compound of interest for drug development and biochemical research. This guide synthesizes information from related furanone and acetyl-CoA structures to build a predictive profile, offering a foundational resource for its potential synthesis and investigation.
Predicted Physicochemical Properties
The properties of this compound are anticipated to be a composite of its furanone ring and the large, polar acetyl-CoA component. The furanone moiety, a five-membered heterocyclic ring containing an oxygen atom and a ketone group, is known for its reactivity and diverse biological activities. Acetyl-CoA is a central molecule in metabolism, primarily tasked with delivering the acetyl group to the citric acid cycle for energy production.[1]
A summary of predicted and known properties for related compounds is presented in Table 1.
| Property | 2-Acetylfuran[2][3][4] | 2-Acetyl-5-methylfuran[5][6][7][8][9] | Acetyl-CoA[1] | Predicted this compound |
| Molecular Formula | C6H6O2 | C7H8O2 | C23H38N7O17P3S | C27H38N7O19P3S |
| Molecular Weight ( g/mol ) | 110.11 | 124.14 | 809.57 | ~893.6 |
| Appearance | Low melting solid | Yellow-orange liquid | White powder | Likely a water-soluble solid |
| Melting Point (°C) | 30 | Not available | Not available | Not available |
| Boiling Point (°C) | 168-169 | 100 (at 33 hPa) | Not available | Decomposes |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in water | Predicted to be water-soluble |
| Reactivity | Susceptible to nucleophilic attack at the carbonyl carbon and electrophilic substitution on the furan (B31954) ring. | Similar to 2-acetylfuran, with the methyl group potentially influencing reactivity. | The thioester bond is high-energy and readily cleaved. The acetyl group is a key electrophile. | The furanone ring is expected to be reactive towards nucleophiles. The thioester linkage remains a key reactive site. |
Hypothetical Synthesis and Experimental Protocols
The synthesis of this compound would likely involve the coupling of a suitably activated 5-oxo-furan-2-carboxylic acid derivative with coenzyme A. This could potentially be achieved through enzymatic or chemical synthesis routes.
Potential Synthetic Workflow
Caption: A potential multi-step chemical synthesis pathway for this compound.
Experimental Protocol: Synthesis of a Furanone Precursor
A plausible precursor, a 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid, can be synthesized via a Wittig reaction.[10]
-
Wittig Reagent Preparation: Prepare t-butoxycarbonylmethylenetriphenylphosphorane from the corresponding phosphonium (B103445) salt and a suitable base.
-
Wittig Reaction: React the prepared phosphorane with a cyclic anhydride (B1165640) (e.g., maleic anhydride) in an appropriate solvent. This reaction is often stereoselective.[10]
-
Isomerization (if necessary): If the desired isomer is not the major product, isomerization can be achieved under specific conditions to yield a separable mixture.[10]
-
Ester Hydrolysis: The resulting t-butyl ester is then hydrolyzed using an acid to yield the 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid without isomerizing the double bond.[10]
Predicted Reactivity and Biological Role
The chemical reactivity of this compound is expected to be dominated by two key features: the electrophilic nature of the furanone ring and the high-energy thioester bond of the acetyl-CoA moiety.
-
Furanone Ring Reactivity: The furan ring, particularly when oxidized to a reactive intermediate like an epoxide or a cis-enedione, can react with cellular nucleophiles such as proteins and DNA.[11] This reactivity is a known mechanism of toxicity for some furan-containing compounds.[11]
-
Thioester Reactivity: The acetyl-CoA thioester bond is a critical hub in metabolism, enabling the transfer of the acetyl group to various acceptor molecules.[1] This is fundamental to processes like the citric acid cycle and fatty acid biosynthesis.[1][12]
Potential Biological Signaling Pathway
Given its structure, this compound could potentially act as a novel metabolic intermediate or a modulator of enzymatic activity. Its interaction with cellular machinery would depend on the recognition of both the furanone head and the CoA tail.
Caption: A simplified diagram illustrating the potential interaction of this compound with a target enzyme, leading to a cellular response.
Predicted Spectroscopic Data
Predicting the exact spectroscopic data for a novel compound is challenging. However, based on the known spectra of related compounds, the following characteristics can be anticipated.
| Spectroscopic Technique | Predicted Data for this compound |
| ¹H NMR | Expect signals corresponding to the protons on the furanone ring, the acetyl methyl group, and the various protons of the coenzyme A moiety. The chemical shifts of the furanone protons would be influenced by the electron-withdrawing ketone group. |
| ¹³C NMR | Characteristic signals for the carbonyl carbons of the furanone and the acetyl group are expected. The carbons of the furanone ring will also have distinct chemical shifts. For example, in 2-acetylfuran, the carbonyl carbon appears around 186.63 ppm, and the furan ring carbons are observed between 112 and 153 ppm.[4] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of this compound would be expected. Fragmentation patterns would likely involve the cleavage of the thioester bond and fragmentation of the furanone ring and the coenzyme A tail. |
Conclusion
While this compound remains a molecule of theoretical interest, this predictive guide provides a solid foundation for its future investigation. By understanding the chemical properties of its constituent parts, researchers can design rational synthetic routes, anticipate its reactivity, and develop analytical methods for its characterization. The potential for this molecule to interact with biological systems in novel ways makes it a compelling target for further research in drug discovery and chemical biology.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 3. 2-acetyl-furan | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]
- 6. 2-Acetyl-5-methylfuran (CAS 1193-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Acetyl-5-methylfuran [webbook.nist.gov]
- 9. 2-Acetyl-5-methylfuran [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Enigmatic Formation of 5-Oxo-furan-2-acetyl-CoA: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The formation of 5-oxo-furan-2-acetyl-CoA, a molecule of potential interest in metabolic studies and drug development, is not well-documented in current scientific literature. This technical guide addresses this knowledge gap by proposing a plausible biosynthetic pathway based on established principles of xenobiotic metabolism and enzymology. This document provides a comprehensive overview of the hypothetical formation of this compound, including detailed descriptions of potential enzymatic steps, illustrative experimental protocols, and structured data presentation to facilitate further research in this area.
Introduction
Furan-containing compounds are prevalent in various natural and synthetic products, and their metabolism is of significant interest due to the potential for bioactivation to reactive intermediates. While the biotransformation of simple furans has been studied, the specific pathway leading to this compound has not been elucidated. This guide puts forth a hypothetical pathway, acknowledging the current absence of direct evidence, to stimulate and guide future research into the metabolism of acetylated furan (B31954) derivatives.
Proposed Biosynthetic Pathway for this compound
The formation of this compound is postulated to proceed from the precursor molecule, 2-acetylfuran (B1664036), through a series of enzymatic reactions. 2-Acetylfuran is a known compound found in some foods and is used as a chemical intermediate.[1][2][3] The proposed pathway involves two key transformations: the oxidation of the furan ring and the activation of the acetyl group to its coenzyme A (CoA) thioester.
Step 1: Oxidation of 2-Acetylfuran to 5-Hydroxy-2-acetylfuran
The initial step is the oxidation of the furan ring of 2-acetylfuran. This reaction is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are well-known for their role in the metabolism of xenobiotics, including the oxidation of furan rings to form reactive intermediates.[4][5][6] The oxidation could result in the formation of a 5-hydroxy derivative.
Step 2: Tautomerization to 5-Oxo-furan-2-acetylidene
The resulting 5-hydroxy-2-acetylfuran is expected to be unstable and may undergo spontaneous tautomerization to the more stable keto form, 5-oxo-furan-2-acetylidene. This type of keto-enol tautomerism is a common phenomenon in heterocyclic chemistry.
Step 3: Conversion to 5-Oxo-furan-2-acetic acid
The acetylidene group would then be converted to a carboxylic acid. This could occur through hydrolysis or further oxidation.
Step 4: Activation to this compound
The final step involves the activation of the newly formed carboxylic acid group of 5-oxo-furan-2-acetic acid to its corresponding CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase (or ligase), which utilizes ATP to adenylate the carboxyl group, followed by the transfer of the acyl group to coenzyme A.[7][8][9][10] While specific CoA ligases for furan-based carboxylic acids are not well-characterized, the existence of aryl-CoA ligases suggests that such an enzyme could exist.[7]
Below is a DOT script for a Graphviz diagram illustrating this proposed pathway.
Data Presentation
As there is no direct experimental data for the formation of this compound, the following tables present illustrative quantitative data based on known enzymatic reactions involving similar substrates. These are intended to provide a framework for future experimental design.
Table 1: Hypothetical Kinetic Parameters for the Oxidation of 2-Acetylfuran
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Rat Liver Microsomes | 2-Acetylfuran | 50 | 2.5 |
| Human Liver Microsomes | 2-Acetylfuran | 75 | 1.8 |
Table 2: Hypothetical Kinetic Parameters for an Acyl-CoA Synthetase
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) |
| Putative this compound Synthetase | 5-Oxo-furan-2-acetic acid | 150 | 0.5 |
| ATP | 200 | ||
| Coenzyme A | 100 |
Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for key experiments that could be conducted to investigate the proposed pathway.
Protocol for Investigating the Oxidation of 2-Acetylfuran
Objective: To determine if 2-acetylfuran is oxidized by liver microsomes to form hydroxylated metabolites.
Materials:
-
Rat or human liver microsomes
-
2-Acetylfuran
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector
Procedure:
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL), NADPH regenerating system, and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 2-acetylfuran (final concentration 100 µM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to identify and quantify potential metabolites.
Protocol for Assaying Acyl-CoA Synthetase Activity
Objective: To detect and characterize the enzymatic activity that converts 5-oxo-furan-2-acetic acid to its CoA ester.
Materials:
-
Purified or partially purified candidate acyl-CoA synthetase
-
5-Oxo-furan-2-acetic acid (synthesized chemically)
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 8.0)
-
DTNB (Ellman's reagent) for a colorimetric assay or an HPLC system for direct product detection
Procedure (Colorimetric Assay):
-
Prepare a reaction mixture containing the enzyme, 5-oxo-furan-2-acetic acid, ATP, and MgCl2 in Tris-HCl buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding CoA.
-
Incubate at 37°C for a set time (e.g., 10 minutes).
-
Stop the reaction and measure the consumption of the free thiol group of CoA using DTNB, which forms a colored product that can be measured spectrophotometrically at 412 nm.
Below is a DOT script for a Graphviz diagram illustrating a potential experimental workflow.
Conclusion
The formation of this compound represents an intriguing yet uncharacterized metabolic pathway. This technical guide provides a scientifically grounded, hypothetical framework to inspire and direct future research. The proposed pathway, involving cytochrome P450-mediated oxidation and subsequent acyl-CoA synthetase activity, offers a logical starting point for investigation. The provided illustrative data and experimental protocols are intended to serve as a practical resource for researchers aiming to unravel the metabolism of acetylated furan compounds. Further studies are imperative to validate this proposed pathway and to understand the potential physiological or toxicological significance of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. acs.org [acs.org]
- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aryl Coenzyme A Ligases, a Subfamily of the Adenylate-Forming Enzyme Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CoA Ligases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 9. Xenobiotic-CoA ligases: kinetic and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of 5-oxo-furan-2-acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of the novel compound 5-oxo-furan-2-acetyl-CoA. Due to the absence of established literature for this specific molecule, a plausible synthetic pathway is proposed, beginning with the synthesis of a 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid precursor, followed by its ligation to Coenzyme A (CoA). Both chemical and enzymatic approaches for the final ligation step are presented to offer flexibility. Comprehensive protocols for purification and characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also detailed.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites. The furanone scaffold is present in a variety of biologically active natural products. The synthesis of this compound, a molecule combining these two moieties, is of interest for its potential as a novel biochemical probe or as a precursor for the biosynthesis of new bioactive compounds. These protocols provide a foundational methodology for its synthesis and characterization. Given the potential instability of furanone-containing compounds, careful handling and execution of these protocols are recommended.[1][2][3]
Proposed Synthesis Pathway
A two-stage synthesis is proposed for this compound. The initial stage involves the synthesis of 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid. The second stage is the activation of this carboxylic acid and its subsequent ligation to Coenzyme A.
Experimental Protocols
Stage 1: Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acid
This protocol is adapted from the synthesis of similar enol-lactones.[4][5]
Materials:
-
Succinic anhydride
-
t-Butoxycarbonylmethylenetriphenylphosphorane
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
Wittig Reaction: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve succinic anhydride (1.0 eq) and t-butoxycarbonylmethylenetriphenylphosphorane (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield t-butyl 5-oxo-2,5-dihydrofuran-2-ylideneacetate.
-
Deprotection: Dissolve the purified t-butyl ester in a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid.
Stage 2: Synthesis of this compound
Two alternative methods are provided for the ligation of the synthesized carboxylic acid to Coenzyme A.
This method involves the activation of the carboxylic acid using a mixed anhydride approach.[6]
Materials:
-
5-Oxo-2,5-dihydrofuran-2-ylideneacetic acid
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A lithium salt
-
Aqueous sodium bicarbonate solution (degassed)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C and add triethylamine (1.1 eq).
-
Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0°C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A lithium salt (0.8 eq) in cold, degassed aqueous sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours at 0°C.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the product immediately by solid-phase extraction or preparative HPLC.
This method utilizes an acyl-CoA ligase to catalyze the formation of the thioester bond.[7][8][9][10] A commercially available or recombinantly expressed broad-specificity acyl-CoA ligase is required.
Materials:
-
5-Oxo-2,5-dihydrofuran-2-ylideneacetic acid
-
Coenzyme A lithium salt
-
Adenosine (B11128) triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Acyl-CoA ligase
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, 5-oxo-2,5-dihydrofuran-2-ylideneacetic acid (e.g., 1 mM), Coenzyme A (1.5 mM), ATP (2.5 mM), and MgCl₂ (5 mM).
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C).
-
Initiate the reaction by adding the acyl-CoA ligase.
-
Incubate the reaction for 1-3 hours, monitoring the formation of the product by HPLC.
-
Terminate the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation of the enzyme.
-
Centrifuge to remove precipitated protein.
-
Purify the supernatant containing this compound by solid-phase extraction or preparative HPLC.
Purification and Characterization
Purification by Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water
-
Aqueous ammonium (B1175870) acetate
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude reaction mixture (acidified to pH ~3-4) onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol in water) to remove salts and unreacted CoA.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 50-80% methanol in water or aqueous ammonium acetate).
-
Lyophilize the collected fractions to obtain the purified product.
Characterization Workflow
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 260 nm (for the adenine (B156593) moiety of CoA).
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Molecular Ion: [M+H]⁺. The exact mass will depend on the precise structure of the furanone precursor.
-
Tandem MS (MS/MS): Fragmentation of the parent ion should yield characteristic fragments of Coenzyme A, such as the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR in D₂O or a deuterated buffer.
-
Expected Signals:
-
Characteristic signals for the furanone ring protons.
-
Signals corresponding to the acetyl group.
-
Distinctive signals from the pantetheine (B1680023) and adenosine moieties of Coenzyme A.
-
Data Presentation
Table 1: Expected Analytical Data for this compound
| Parameter | Expected Value/Observation |
| HPLC Retention Time | Dependent on the specific HPLC conditions, but should be a single major peak. |
| UV-Vis λmax | ~260 nm (due to the adenine ring of CoA) |
| Molecular Formula | C₂₇H₃₈N₇O₁₉P₃S (assuming 5-oxo-2,5-dihydrofuran-2-ylideneacetyl-CoA) |
| Calculated Exact Mass | 909.1000 g/mol (for the assumed structure) |
| Observed [M+H]⁺ | ~910.1078 |
| Key ¹H NMR Signals (in D₂O) | Signals for furanone protons, acetyl protons, and characteristic CoA signals (e.g., adenine H-2 and H-8, anomeric proton of ribose). |
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (lab coat, gloves, and safety glasses).
-
Handle all chemicals in a well-ventilated fume hood.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
-
The stability of the final product is unknown; it is recommended to store it at -80°C under an inert atmosphere and use it promptly after synthesis.
References
- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. mdpi.com [mdpi.com]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural separation of the acyl-CoA ligase reaction results in a non-adenylating enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Adapting an acyl CoA ligase from Metallosphaera sedula for lactam formation by structure-guided protein engineering [frontiersin.org]
- 10. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Extraction and Quantification of 5-oxo-furan-2-acetyl-CoA from Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of cellular metabolic pathways, including fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1] Their quantification is essential for understanding metabolic regulation in both healthy and diseased states. Furan (B31954) fatty acids (FuFAs) are a class of lipids containing a furan ring, recognized for their potent antioxidant and anti-inflammatory properties.[2] The intersection of these two molecular classes, in the form of furan-containing acyl-CoAs like the hypothetical 5-oxo-furan-2-acetyl-CoA, represents a novel area of metabolic research.
The analysis of acyl-CoAs is challenging due to their chemical instability in aqueous solutions and generally low cellular abundance.[3] This document provides a detailed protocol for the extraction of short-chain acyl-CoAs, adapted for the specific extraction of this compound from cultured mammalian cells, intended for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As no specific protocol for this compound exists in the literature, this protocol is a synthesis of established methods for short-chain acyl-CoAs and furan fatty acids.
Experimental Protocol
This protocol is designed for the extraction of this compound from either adherent or suspension cell cultures.
1. Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (B52724) (LC-MS grade), pre-chilled to -20°C
-
Water (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled acyl-CoA of similar chain length, such as [¹³C₂]acetyl-CoA, is recommended.[4][5]
-
Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
2. Procedure
2.1. Cell Harvesting and Metabolic Quenching
Rapidly quenching metabolic activity is critical to prevent the degradation of acyl-CoAs.
For Adherent Cells:
-
Aspirate the culture medium from the flask or plate.
-
Immediately wash the cell monolayer twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
Add 1 mL of pre-chilled (-80°C) methanol directly to the plate.
-
Use a cell scraper to scrape the cells into the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
For Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and rapidly wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]
-
After the final wash, aspirate all PBS and resuspend the cell pellet in 1 mL of pre-chilled (-80°C) methanol.
2.2. Extraction
This procedure utilizes a mixed organic-aqueous solvent system to efficiently extract a broad range of acyl-CoA species.[6][7]
-
To the 1 mL methanol lysate from the previous step, add the internal standard.
-
Add 1 mL of pre-chilled (-20°C) acetonitrile and 0.5 mL of cold LC-MS grade water to achieve a final solvent ratio of Methanol:Acetonitrile:Water (2:2:1, v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 30 minutes to allow for complete extraction and protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
2.3. Sample Processing
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[1]
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat to prevent degradation of the target analyte.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), as it aids in the stability of acyl-CoAs.[1]
-
Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Data Presentation
Quantitative data obtained from LC-MS/MS analysis should be summarized for clear comparison. The following table provides a template for presenting such data.
| Sample Group | Treatment | n | This compound (pmol/10⁶ cells) Mean ± SD | p-value vs. Control |
| Control | Vehicle | 6 | 1.2 ± 0.3 | - |
| Treatment A | Compound X (10 µM) | 6 | 3.8 ± 0.7 | <0.01 |
| Treatment B | Compound Y (5 µM) | 6 | 0.5 ± 0.1 | <0.05 |
| Knockdown | shRNA vs. Target Gene | 6 | 0.2 ± 0.05 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Hypothetical Metabolic Pathway
Caption: Hypothetical pathway for the formation and metabolism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-oxo-furan-2-acetyl-CoA is a putative metabolite that may play a role in pathways involving furan-containing xenobiotics or endogenous molecules. The furan (B31954) ring is present in numerous drugs, industrial chemicals, and food contaminants, and its metabolism can lead to the formation of reactive intermediates.[1] The analysis of acyl-Coenzyme A (acyl-CoA) thioesters is crucial for understanding cellular metabolism and the bioactivation of various compounds. This application note provides a detailed protocol for the sensitive and specific quantification of this compound and related metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are adapted from established protocols for short-chain acyl-CoAs and furan derivatives.[2][3][4][5][6]
Proposed Metabolic Pathway
The formation of this compound is hypothesized to occur through the metabolism of furan-containing compounds, such as furan-2-carboxylic acid. This proposed pathway involves the activation of the carboxylic acid to its corresponding acyl-CoA thioester, followed by oxidation of the furan ring. Understanding this pathway is critical for assessing the toxicological implications of exposure to furan derivatives.
Figure 1: Proposed metabolic pathway for the formation of this compound.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Matrices
This protocol is optimized for the extraction of short-chain acyl-CoAs from cell cultures or tissue homogenates.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Internal Standard (IS) solution (e.g., [¹³C₃]-propionyl-CoA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Centrifuge, refrigerated
Procedure:
-
For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. For tissue samples, weigh approximately 20-50 mg of frozen tissue.
-
Add 500 µL of ice-cold extraction solvent (10% TCA or 5% SSA) containing the internal standard to the cell pellet or tissue sample.
-
For tissue samples, homogenize thoroughly on ice.
-
Vortex the samples vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
The supernatant is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in methanol
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-98% B
-
10-12 min: 98% B
-
12.1-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following are proposed MRM transitions for the target analytes. These should be optimized by direct infusion of standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | To be determined | To be determined |
| Furan-2-acetyl-CoA | [M+H]⁺ | To be determined | To be determined |
| Acetyl-CoA | 810.1 | 303.1 | 35 |
| Propionyl-CoA | 824.1 | 317.1 | 35 |
| [¹³C₃]-Propionyl-CoA (IS) | 827.1 | 320.1 | 35 |
Note: The precursor and product ions for this compound and furan-2-acetyl-CoA need to be determined empirically using authentic standards.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Figure 2: Experimental workflow for LC-MS/MS analysis.
Data Presentation
The following table presents representative quantitative data for the target analytes and related metabolites in a hypothetical cell culture experiment. This data is for illustrative purposes and actual concentrations will vary depending on the experimental conditions.
| Analyte | Control (pmol/mg protein) | Treated (pmol/mg protein) | Fold Change |
| This compound | Not Detected | 15.2 ± 2.1 | - |
| Furan-2-acetyl-CoA | Not Detected | 5.8 ± 0.9 | - |
| Acetyl-CoA | 150.5 ± 12.3 | 135.2 ± 10.8 | 0.90 |
| Propionyl-CoA | 25.1 ± 3.5 | 22.8 ± 2.9 | 0.91 |
Data are presented as mean ± standard deviation (n=3). "Treated" refers to cells exposed to a furan-containing precursor.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and related metabolites. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed metabolic pathway, offer a valuable resource for researchers investigating the metabolism and potential toxicity of furan-containing compounds. The methods described are sensitive, specific, and can be adapted to various biological matrices. Further validation with authentic standards is necessary to establish a robust quantitative assay for this novel metabolite.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. agilent.com [agilent.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Detecting 5-oxo-furan-2-acetyl-CoA in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The detection and quantification of acyl-Coenzyme A (acyl-CoA) species are critical for understanding cellular metabolism and the effects of xenobiotics. This document provides a comprehensive guide for the detection of a putative metabolite, 5-oxo-furan-2-acetyl-CoA, in biological samples. While this specific molecule is not extensively described in current literature, its structure suggests a potential role in the metabolism of furan-containing compounds, which are common in thermally processed foods and some pharmaceuticals. These application notes offer a robust framework for researchers to investigate the existence and biological relevance of this and other novel short-chain acyl-CoAs. We present a hypothetical metabolic pathway for its formation, a detailed protocol for its extraction and detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and reference data for other known acyl-CoAs.
A Hypothetical Metabolic Pathway for this compound Formation
The metabolism of furan (B31954) and its derivatives, such as 2-methylfuran (B129897), is known to be initiated by cytochrome P450 enzymes, particularly CYP2E1.[1][2][3] This bioactivation leads to the formation of highly reactive α,β-unsaturated dicarbonyls. For instance, 2-methylfuran is metabolized to 3-acetylacrolein (AcA).[1][2] By analogy, it is plausible that 2-acetylfuran (B1664036), a related compound, undergoes a similar bioactivation.
We propose a hypothetical pathway where 2-acetylfuran is first oxidized by CYP450 enzymes. This could lead to the formation of a reactive intermediate, which may undergo further oxidation and enzymatic processing, potentially leading to a substrate that can be activated by a CoA ligase to form this compound. This proposed pathway provides a basis for investigating the metabolic fate of 2-acetylfuran and the potential formation of novel acyl-CoA thioesters.
Caption: Hypothetical metabolic pathway for the formation of this compound.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of short-chain acyl-CoAs in biological samples and provide a robust starting point for the detection of this compound.[4][5][6][7]
Sample Preparation from Cultured Cells
-
Cell Culture and Harvesting: Grow cells to approximately 90% confluency. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching and Extraction: Add 2 mL of ice-cold methanol (B129727) to the culture plate and incubate at -80°C for 15 minutes to quench metabolic activity. Scrape the cell lysate and transfer it to a centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard. For novel acyl-CoA discovery, a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) can be used.
-
Protein Precipitation and Phase Separation: Add 1 mL of ice-cold acetonitrile (B52724), vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C.[7]
-
Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 150 µL of methanol, vortex, and centrifuge again to pellet any remaining insoluble material.[7]
-
Sample Transfer: Transfer 100 µL of the final supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Tissue
-
Tissue Collection: Immediately after excision, flash-freeze the tissue sample in liquid nitrogen to halt metabolic activity. Store at -80°C until processing.
-
Homogenization: Weigh the frozen tissue (~50 mg) and homogenize in a suitable ice-cold extraction buffer (e.g., 2-propanol and 50 mM KH2PO4, pH 7.2) containing an internal standard.[4]
-
Lipid Removal: Perform a liquid-liquid extraction with petroleum ether to remove nonpolar lipids. Centrifuge to separate the phases and discard the upper organic layer. Repeat this wash step twice.[4]
-
Protein Precipitation: Add a saturated solution of (NH4)2SO4 followed by a 2:1 mixture of methanol:chloroform. Vortex and incubate at room temperature for 20 minutes, then centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.[4]
-
Drying and Reconstitution: Transfer the supernatant containing the acyl-CoAs to a new tube and dry under nitrogen gas. Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions (e.g., 10% acetonitrile in 15 mM NH4OH).[4]
LC-MS/MS Analysis
The following are suggested starting parameters for an LC-MS/MS method. Optimization will be necessary for the specific instrumentation used and for the target analyte.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm) is suitable for separating acyl-CoAs.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. For example: 0-2 min, 2% B; 2-15 min, 2-95% B; 15-20 min, 95% B; 20.1-25 min, 2% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for the detection of acyl-CoAs.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) should be used for quantification.
-
Predicted MRM Transitions for this compound:
-
The exact mass of this compound needs to be calculated to determine the precursor ion.
-
Characteristic product ions for acyl-CoAs result from the fragmentation of the phosphopantetheine moiety. A common neutral loss is 507 Da.[7] Additional product ions specific to the furan-derived portion of the molecule would need to be determined by infusing a synthesized standard.
-
-
Experimental Workflow
The overall experimental workflow for the detection and quantification of this compound is depicted below.
Caption: General experimental workflow for acyl-CoA analysis.
Data Presentation
While quantitative data for this compound is not yet available, the following tables provide reference concentrations for other short-chain and long-chain acyl-CoAs in various biological samples, which can be used for comparison.
Table 1: Concentrations of Selected Acyl-CoAs in Rodent Tissues
| Acyl-CoA | Tissue | Concentration (nmol/g wet weight) | Reference |
| Acetyl-CoA | Rat Liver | ~87 | [8] |
| Acetyl-CoA | Mouse Liver | ~105 | [8] |
| Coenzyme A | Rat Liver | ~19 | [8] |
| Coenzyme A | Mouse Liver | ~160 | [8] |
Table 2: Limits of Quantification (LOQs) for Acyl-CoAs using LC-MS/MS
| Acyl-CoA Class | LOQ | Analytical Method | Reference |
| Short-chain | 16.9 nM | Phosphate Methylation LC-MS/MS | [7] |
| Very-long-chain | 4.2 nM | Phosphate Methylation LC-MS/MS | [7] |
| Short-chain Fatty Acids | 160-310 nM | Aniline Derivatization LC-MS/MS | [6] |
Conclusion and Future Directions
The methodologies presented here provide a comprehensive starting point for researchers aiming to detect and quantify novel acyl-CoAs, such as the hypothetical this compound, in biological samples. The successful application of these protocols will depend on careful optimization of sample preparation and LC-MS/MS parameters.
Future work should focus on the chemical synthesis of a this compound standard to confirm its identity in biological matrices and to develop a fully quantitative assay. Furthermore, investigating the proposed metabolic pathway through stable isotope tracing studies with labeled 2-acetylfuran would provide definitive evidence for its formation and role in cellular metabolism. These approaches will be invaluable for the broader scientific and drug development communities in understanding the metabolic impact of furan-containing compounds.
References
- 1. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive metabolites from the bioactivation of toxic methylfurans - Publications of the IAS Fellows [repository.ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing 5-oxo-furan-2-acetyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) analogues are indispensable tools in biochemistry and drug discovery, serving as probes, substrates, and inhibitors to elucidate enzyme mechanisms and identify therapeutic targets. 5-oxo-furan-2-acetyl-CoA is a novel synthetic acyl-CoA analogue characterized by a furanone moiety in place of a traditional fatty acyl chain. This unique structural feature suggests its potential as a mimic of endogenous acyl-CoA molecules or as a targeted inhibitor for enzymes involved in fatty acid metabolism. The furan (B31954) ring, a scaffold present in numerous bioactive compounds, can offer distinct steric and electronic properties that may enhance binding affinity and selectivity for target enzymes.[1]
These application notes provide a comprehensive guide for utilizing this compound to investigate key enzymes in fatty acid metabolic pathways, including Fatty Acid Synthase (FAS), Acyl-CoA Synthetase (ACS), and Acyl-CoA Oxidase (ACO). The protocols detailed herein are designed for screening potential inhibitory effects and characterizing the kinetic interactions of this novel compound.
Potential Applications
-
Enzyme Inhibition Studies: To identify and characterize the inhibitory activity of this compound against enzymes critical to fatty acid synthesis and beta-oxidation.
-
Substrate Specificity Determination: To assess whether this compound can act as a substrate for acyl-CoA-utilizing enzymes, providing insight into their active site tolerance.
-
Mechanism of Action Studies: To investigate the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and to probe the structure-activity relationships of furan-containing compounds in metabolic pathways.[1][2]
Metabolic Context and Potential Sites of Action
Fatty acid metabolism, encompassing both synthesis and beta-oxidation, is a central process in cellular energy homeostasis. Dysregulation of these pathways is implicated in numerous diseases, including metabolic syndrome, diabetes, and cancer, making the constituent enzymes prime targets for therapeutic intervention. This compound, as an analogue of acetyl-CoA and other acyl-CoAs, is positioned to interact with several key enzymes within these pathways.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how the inhibitory and kinetic parameters of this compound could be structured for clear comparison.
Table 1: Illustrative In Vitro Enzyme Inhibition Profile of this compound
| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Probable Mechanism of Inhibition |
| Fatty Acid Synthase (FAS) | 12.5 ± 1.8 | 5.8 ± 0.9 | Competitive (vs. Acetyl-CoA) |
| Acyl-CoA Synthetase (ACS) | 45.2 ± 5.1 | 22.1 ± 3.3 | Mixed-Type |
| Acyl-CoA Oxidase (ACO) | > 100 | - | No significant inhibition |
| Carnitine Palmitoyltransferase 1 (CPT1) | 88.9 ± 9.7 | - | Weak inhibition |
Table 2: Illustrative Enzyme Kinetic Parameters for this compound as a Substrate
| Enzyme | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Acyl-CoA Dehydrogenase (Short-Chain) | 75.3 ± 8.2 | 0.15 ± 0.02 |
| Acyl-CoA Thioesterase | 210.6 ± 25.4 | 0.04 ± 0.01 |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the interaction of this compound with key enzymes in fatty acid metabolism.
Protocol 1: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory effect of this compound on FAS activity by monitoring the rate of NADPH oxidation. The activity of FASN is commonly measured using a spectrophotometry-based assay that monitors the consumption of the reactant NADPH.[3]
1. Principle FAS catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reducing agent. The rate of FAS activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.
2. Materials and Reagents
-
Purified recombinant human FAS
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound (dissolved in DMSO or assay buffer)
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
3. Procedure
-
Prepare a reaction master mix containing assay buffer, 50 µM acetyl-CoA, and 200 µM NADPH.
-
In a 96-well plate, add 180 µL of the master mix to each well.
-
Add 2 µL of this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the sample wells. Add 2 µL of the vehicle (e.g., DMSO) to the control wells.
-
Add 10 µg of purified FAS enzyme to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for potential slow-binding inhibition.[4]
-
Initiate the reaction by adding 10 µL of 1 mM malonyl-CoA to each well (final concentration: 50 µM).
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
4. Data Analysis
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Acyl-CoA Synthetase (ACS) Coupled Enzyme Assay
This protocol outlines a fluorometric coupled assay to measure the activity of ACS. The product, acyl-CoA, is oxidized by acyl-CoA oxidase, generating hydrogen peroxide (H₂O₂), which is then detected using a fluorescent probe. This method is adapted from commercially available kits.
1. Principle ACS catalyzes the formation of an acyl-CoA from a fatty acid, CoA, and ATP.[5] The resulting acyl-CoA is then oxidized by acyl-CoA oxidase (ACO), producing H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a highly fluorescent product, which can be measured.
2. Materials and Reagents
-
Purified recombinant human ACS
-
Coenzyme A (CoA)
-
ATP
-
Fatty acid substrate (e.g., oleic acid)
-
This compound
-
Acyl-CoA Oxidase (ACO)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (e.g., Ex/Em = 535/587 nm)
3. Procedure
-
Prepare a reaction mix containing assay buffer, 0.5 mM CoA, 2 mM ATP, 50 µM fatty acid substrate, 0.2 U/mL ACO, 1 U/mL HRP, and 50 µM fluorescent probe.
-
To test for inhibitory activity, add this compound at various concentrations to the sample wells. Add vehicle to control wells.
-
Add 5-10 µg of purified ACS enzyme to each well.
-
Bring the final volume in each well to 100 µL with the reaction mix.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
4. Data Analysis
-
Subtract the fluorescence of a no-enzyme blank from all readings.
-
Calculate the percentage of inhibition as described in Protocol 1.
-
To test if this compound is a substrate, omit the fatty acid from the reaction mix and add the test compound. An increase in fluorescence over background indicates that it is being converted to its CoA derivative and subsequently oxidized.
Protocol 3: Acyl-CoA Oxidase (ACO) Activity Assay
This protocol describes a colorimetric, peroxidase-coupled assay to directly measure ACO activity, useful for determining if this compound can act as a substrate or inhibitor for this enzyme.
1. Principle ACO catalyzes the oxidation of an acyl-CoA substrate, producing H₂O₂. The H₂O₂ is then used by HRP to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.[6]
2. Materials and Reagents
-
Purified recombinant ACO
-
This compound
-
Palmitoyl-CoA (as a positive control substrate)
-
Horseradish Peroxidase (HRP)
-
Chromogenic Substrate (e.g., 4-Aminoantipyrine with phenol)
-
Assay Buffer: 50 mM MES, pH 8.0
-
96-well clear microplate
-
Spectrophotometer
3. Procedure
-
Prepare a reaction cocktail in a suitable container with 1.6 mM 4-Aminoantipyrine, 22 mM Phenol, and 100 units/mL HRP in Assay Buffer.
-
To test for inhibition, add 50 µM Palmitoyl-CoA (or another suitable ACO substrate) to each well.
-
Add this compound at various concentrations to sample wells and vehicle to control wells.
-
To test as a substrate, omit Palmitoyl-CoA and add this compound at various concentrations.
-
Add purified ACO enzyme (e.g., 0.15 - 0.30 units/ml) to each well to initiate the reaction.
-
Incubate at 30°C and monitor the increase in absorbance at 500 nm for 5-10 minutes.
4. Data Analysis
-
Calculate the rate of reaction (ΔA500/min) from the linear portion of the curve.
-
Determine the percentage of inhibition or relative substrate activity by comparing the rates of sample wells to the appropriate controls.
-
If used as a substrate, kinetic parameters (Kₘ, Vₘₐₓ) can be determined by plotting the reaction rate against a range of this compound concentrations and fitting the data to the Michaelis-Menten equation.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. realgenelabs.com [realgenelabs.com]
- 6. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Engineering Applications of Furan Derivatives for Bioplastic Precursors
Application Note
The metabolic engineering of microorganisms to convert renewable biomass-derived furan (B31954) compounds into value-added chemicals is a rapidly advancing field with significant potential for the production of sustainable bioplastics and biofuels. While initial inquiries into the specific applications of 5-oxo-furan-2-acetyl-CoA in this domain did not yield direct metabolic engineering pathways for bioplastic or biofuel production, extensive research highlights the successful use of other furan derivatives, primarily 5-hydroxymethylfurfural (B1680220) (HMF) and furfural, as platform chemicals. A key focus of this research has been the microbial conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a promising renewable substitute for petroleum-derived terephthalic acid in the synthesis of polymers like polyethylene (B3416737) furanoate (PEF).
This document provides an overview of the metabolic engineering strategies, quantitative data from key studies, detailed experimental protocols, and visual representations of the engineered pathways and experimental workflows for the production of FDCA from HMF using engineered microbial hosts such as Escherichia coli and Pseudomonas putida.
Data Presentation
The following tables summarize the quantitative data from various studies on the microbial production of FDCA from HMF.
Table 1: FDCA Production in Engineered Escherichia coli
| Strain/Enzyme System | Substrate (HMF) Concentration (mM) | Product (FDCA) Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |
| E. coli expressing vanillin (B372448) dehydrogenase (VDH1) and HMF/furfural oxidoreductase (HmfH) | 150 | - | 96 | ~0.4 | [1] |
| E. coli expressing HmfH and vanillin dehydrogenase (VDH) | - | - | - | - | [1] |
| E. coli expressing HMF oxidase (HMFO) from Methylovorus sp. | - | - | 8 (as FFA) | - | [2] |
| E. coli expressing aryl alcohol oxidase from Mycobacterium sp. MS1601 | 4 | - | - | - | [3] |
| E. coli expressing galactose oxidase M3-5 and VDH1_NOX | 20 | - | 92 | - | [4] |
Table 2: FDCA Production in Engineered Pseudomonas putida
| Strain/Enzyme System | Substrate (HMF) Concentration (mM) | Product (FDCA) Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference |
| P. putida S12 expressing HmfH | 50 | - | 97 | - | [2] |
| P. putida S12 expressing 5-hydroxymethylfurfural oxidase (HMFO) | 50 | - | 71.4 | - | [2] |
| P. putida S12 expressing HmfH and HMFT1 (HMF transporter) | 250 | 30.6 | 78.4 | - | [5] |
| Wild-type P. putida KT2440 | 50 | - | ~100 (for furoic acid from furfural) | - | [6] |
Experimental Protocols
Protocol 1: Expression of HMF Oxidase (HMFO) in E. coli
This protocol describes the expression of a codon-optimized HMFO gene in E. coli for subsequent use in whole-cell biocatalysis.
1. Plasmid Construction: a. Synthesize the HMFO gene, codon-optimized for E. coli expression. b. Clone the synthetic gene into a suitable expression vector (e.g., pET vector with a T7 promoter and a His-tag for purification). c. Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).[7]
2. Protein Expression: a. Inoculate a single colony of the transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).[7] b. Incubate overnight at 37°C with shaking. c. Inoculate 500 mL of Terrific Broth (TB) medium with the overnight culture.[3] d. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4] e. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[3][4] f. Continue incubation at a lower temperature (e.g., 15-20°C) for 16-20 hours to enhance soluble protein expression.[3][4]
3. Cell Harvesting and Lysate Preparation: a. Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).[4] b. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 8.0).[7] c. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble HMFO.
Protocol 2: Whole-Cell Biocatalysis for FDCA Production
This protocol outlines the use of engineered whole cells for the conversion of HMF to FDCA.
1. Preparation of Whole-Cell Biocatalyst: a. Culture the engineered E. coli or P. putida strain expressing the necessary enzymes (e.g., HMFO, HmfH, VDH) as described in Protocol 1. b. After induction and incubation, harvest the cells by centrifugation. c. Wash the cells with a suitable buffer (e.g., 200 mM phosphate buffer, pH 7.0) to remove residual medium components.[6] d. The washed cells can be used directly as a whole-cell biocatalyst.
2. Biotransformation Reaction: a. Prepare a reaction mixture containing: i. 200 mM phosphate buffer (pH 7.0).[6] ii. A defined concentration of HMF (e.g., 20-150 mM).[1][4] iii. A specific amount of the whole-cell biocatalyst (e.g., 5-10 g/L cell dry weight).[6] b. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 150-200 rpm).[4][6] c. Monitor the reaction progress by taking samples at regular intervals.
Protocol 3: HPLC Analysis of Furan Compounds
This protocol describes a general method for the analysis of HMF and its oxidation products (DFF, HMFCA, FFCA, and FDCA) using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation: a. Take a sample from the biotransformation reaction. b. Centrifuge the sample to remove cells and other solids. c. Filter the supernatant through a 0.22 µm syringe filter.[1] d. Dilute the sample with the mobile phase if necessary.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[8] b. Mobile Phase: A gradient of: i. Solvent A: 0.1% Formic Acid in Water.[8] ii. Solvent B: Acetonitrile.[8] c. Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes can be a starting point for method development.[8] d. Flow Rate: 1.0 mL/min.[8] e. Column Temperature: 30°C.[9] f. Detection: UV detector at 210 nm or a diode array detector (DAD) scanning from 200-400 nm.[8][9] g. Injection Volume: 10 µL.[8]
3. Quantification: a. Prepare standard solutions of HMF, DFF, HMFCA, FFCA, and FDCA of known concentrations. b. Generate a calibration curve for each compound by plotting peak area against concentration. c. Determine the concentration of each analyte in the samples by comparing their peak areas to the respective calibration curves.
Mandatory Visualization
Caption: Engineered metabolic pathway for the conversion of HMF to FDCA.
Caption: General experimental workflow for microbial FDCA production.
References
- 1. researchgate.net [researchgate.net]
- 2. Green conversion of 5‐hydroxymethylfurfural to furan‐2,5‐dicarboxylic acid by heterogeneous expression of 5‐hydroxymethylfurfural oxidase in Pseudomonas putida S12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of 5‐hydroxymethylfurfural with a novel aryl alcohol oxidase from Mycobacterium sp. MS1601 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Engineering Stable Pseudomonas putida S12 by CRISPR for 2,5-Furandicarboxylic Acid (FDCA) Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Creating a more robust 5-hydroxymethylfurfural oxidase by combining computational predictions with a novel effective library design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Oxo-furan-2-acetyl-CoA as a Novel Substrate for Enzyme Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-furan-2-acetyl-CoA is a synthetic analog of the ubiquitous metabolic intermediate, acetyl-Coenzyme A (acetyl-CoA). While acetyl-CoA is a key player in cellular metabolism, participating in the citric acid cycle and fatty acid biosynthesis, its analogs serve as powerful tools for probing the active sites of enzymes and for the development of novel therapeutics. The furan (B31954) ring, a component of many biologically active compounds, introduces unique chemical properties that can be exploited for enzyme characterization.
These application notes provide a detailed protocol for the use of this compound as a substrate to characterize acetyltransferases, a broad class of enzymes that catalyze the transfer of acetyl groups from acetyl-CoA to a variety of acceptor molecules. The unique spectral properties of the furan moiety and its potential reactivity can be leveraged to develop novel assays for high-throughput screening and mechanistic studies. The furan nucleus is found in numerous biologically active materials and its derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties[1][2][3].
Hypothetical Signaling Pathway Involvement
While the direct involvement of this compound in a natural signaling pathway is not established, its structural similarity to acetyl-CoA suggests it could potentially interact with pathways regulated by protein acetylation. Histone acetyltransferases (HATs) and other acetyltransferases play crucial roles in gene regulation and signal transduction. Introducing this compound could potentially lead to the "furan-acetylation" of protein substrates, creating a novel post-translational modification that could alter protein function and downstream signaling.
Caption: Hypothetical pathway of protein "furan-acetylation".
Experimental Protocols
Principle of the Assay
The proposed assay measures the activity of an acetyltransferase by monitoring the rate of Coenzyme A (CoA-SH) release upon the transfer of the 5-oxo-furan-2-acetyl group to an acceptor substrate. The free thiol group of the released CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically. This continuous assay format allows for the determination of initial reaction velocities and is suitable for kinetic characterization of the enzyme.
Materials and Reagents
-
This compound (synthesis required, or custom synthesis)
-
Recombinant Acetyltransferase (e.g., a histone acetyltransferase)
-
Acceptor Substrate (e.g., a specific histone peptide)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer
-
EDTA
-
Bovine Serum Albumin (BSA)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 412 nm
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM EDTA.
-
DTNB Stock Solution: 10 mM DTNB in 100 mM potassium phosphate (B84403) buffer, pH 7.0. Store protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the acetyltransferase in assay buffer with 0.1% BSA. The final concentration will depend on the specific activity of the enzyme.
-
Substrate Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in assay buffer. Determine the precise concentration spectrophotometrically using the appropriate extinction coefficient.
-
Acceptor Substrate: Prepare a 10 mM stock solution of the peptide substrate in assay buffer.
-
Experimental Workflow Diagram
Caption: Workflow for acetyltransferase characterization.
Assay Protocol
-
Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixture (final volume 200 µL) by adding the following components in order:
-
Assay Buffer
-
DTNB (final concentration 0.5 mM)
-
Acceptor Substrate (at varying concentrations for kinetic analysis)
-
Acetyltransferase (a fixed, limiting concentration)
-
-
Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the reaction by adding this compound (at varying concentrations for kinetic analysis).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed spectrophotometer and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Controls:
-
No Enzyme Control: Replace the enzyme solution with assay buffer to determine the rate of non-enzymatic hydrolysis of this compound.
-
No Substrate Control: Omit either this compound or the acceptor substrate to ensure the reaction is dependent on both.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product of the DTNB reaction (TNB²⁻), which is 14,150 M⁻¹cm⁻¹.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Data Presentation
The following table presents hypothetical kinetic data for an acetyltransferase with this compound as the substrate.
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 5 | 1.2 |
| 10 | 2.3 |
| 20 | 4.0 |
| 50 | 7.1 |
| 100 | 9.5 |
| 200 | 11.8 |
| Kinetic Parameter | Value |
| Km | 45 µM |
| Vmax | 15 µM/min |
| kcat | 3.0 s⁻¹ |
| kcat/Km | 6.7 x 10⁴ M⁻¹s⁻¹ |
Discussion and Future Applications
The use of this compound as a substrate provides a novel approach to characterizing acetyltransferases. The furan moiety may confer different binding affinities and catalytic efficiencies compared to the natural substrate, acetyl-CoA. This can provide valuable insights into the structure and function of the enzyme's active site.
Future applications could include:
-
High-Throughput Screening: The spectrophotometric assay described is amenable to high-throughput screening of potential inhibitors or activators of acetyltransferases.
-
Probing Enzyme Specificity: Comparing the kinetic parameters obtained with this compound to those of other acetyl-CoA analogs can help to map the substrate specificity of the enzyme.
-
Drug Development: The furan scaffold could be a starting point for the design of novel inhibitors of acetyltransferases that are implicated in disease.
-
Mechanistic Studies: The unique electronic properties of the furan ring could be exploited in more advanced mechanistic studies, for example, using spectroscopic techniques to monitor changes in the furan ring during catalysis.
It is important to note that the stability of this compound should be carefully evaluated, as furan rings can be susceptible to oxidative metabolism[4]. The non-enzymatic hydrolysis rate should be determined and subtracted from the enzymatic rate for accurate kinetic analysis.
Conclusion
The application of this compound as a substrate for enzyme characterization opens up new avenues for research in enzymology and drug discovery. The detailed protocols and hypothetical data presented here provide a framework for scientists to explore the potential of this and other novel acetyl-CoA analogs in their research.
References
Application Note: Stable Isotope Labeling of 5-Oxo-Furan-2-Acetyl-CoA for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1] Stable isotope labeling, where substrates are enriched with heavy isotopes like ¹³C, is a cornerstone of MFA, enabling the tracing of atomic transitions through metabolic networks.[2][3] This application note describes a methodology for utilizing a novel tracer, ¹³C-labeled 5-oxo-furan-2-acetyl-CoA, to probe the metabolic fate of furan-containing compounds and their subsequent contribution to central carbon metabolism.
Furan-containing compounds are present in the diet and are also structural motifs in many pharmaceuticals.[4][5] Understanding their metabolic processing is crucial for toxicology and drug development.[5] The proposed tracer, this compound, serves as a model substrate whose metabolism is hypothesized to release a labeled acetyl-CoA moiety. This allows for the investigation of how xenobiotic or specialized metabolic pathways integrate with central energy metabolism, such as the Tricarboxylic Acid (TCA) cycle.
This protocol provides a comprehensive workflow, from the conceptual synthesis of the labeled tracer to cell culture, metabolite extraction, LC-MS/MS analysis, and data interpretation for flux analysis.
Principle of the Method
The core principle involves introducing uniformly labeled [¹³C₂]-acetyl-5-oxo-furan-2-CoA into a cellular system. It is presumed that cellular enzymes cleave this molecule, releasing [¹³C₂]-acetyl-CoA. This labeled acetyl-CoA then enters the mitochondrial TCA cycle by condensing with oxaloacetate to form citrate (B86180).
The ¹³C labels are subsequently distributed throughout the TCA cycle intermediates. By measuring the mass isotopomer distribution (MID) of these intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is possible to deduce the relative contribution of the tracer to the acetyl-CoA pool and calculate the metabolic fluxes through the associated pathways.[2][6][7]
Hypothetical Metabolic Pathway
The metabolic fate of this compound is traced through its entry into the TCA cycle. The diagram below illustrates the proposed cleavage of the tracer and the subsequent propagation of the ¹³C₂ label from acetyl-CoA into TCA cycle intermediates.
Caption: Proposed metabolic pathway of ¹³C-labeled this compound.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells (e.g., HepG2) but can be adapted for other cell types.
Materials:
-
HEK293, HepG2, or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose and unlabeled glucose
-
[U-¹³C₂, ¹⁵N₁]-Glutamine and unlabeled glutamine
-
[¹³C₂]-Acetyl-5-oxo-furan-2-CoA (custom synthesis required)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Culture in standard DMEM with 10% FBS and 4 mM L-glutamine.
-
Media Preparation: Prepare experimental media. For the tracer experiment, use glucose-free DMEM supplemented with 10 mM unlabeled glucose, 2 mM unlabeled glutamine, 10% dFBS, and the desired concentration of [¹³C₂]-Acetyl-5-oxo-furan-2-CoA (e.g., 100 µM). Prepare a parallel control medium without the tracer.
-
Media Adaptation: On the day of the experiment, aspirate the standard medium, wash cells once with pre-warmed PBS, and add the experimental medium.
-
Labeling: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to determine the approach to isotopic steady-state. For end-point analysis, a 24-hour incubation is often sufficient.
-
Harvesting: At the end of the incubation, place the culture plates on ice. Immediately aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
Protocol 2: Metabolite Extraction
Materials:
-
80:20 Methanol (B129727):Water solution, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Metabolism Quenching: After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well. This step simultaneously quenches enzymatic activity and lyses the cells.
-
Cell Scraping: Scrape the cells from the plate surface in the methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried pellets at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs and TCA Intermediates
Materials:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Standards for all target metabolites (unlabeled and, if available, ¹³C-labeled)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of 50:50 Methanol:Water. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC vials.
-
Chromatography: Perform chromatographic separation using a C18 column. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: Ramp to 98% B
-
15-18 min: Hold at 98% B
-
18-20 min: Return to 2% B and re-equilibrate
-
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer in negative ion mode for TCA intermediates and positive ion mode for acyl-CoAs.[8][9][10][11] Use Multiple Reaction Monitoring (MRM) to quantify each metabolite and its isotopologues. The transitions must be determined empirically using standards.
Data Presentation and Analysis
Experimental Workflow Diagram
The overall experimental process is summarized in the workflow diagram below.
Caption: General workflow for ¹³C-Metabolic Flux Analysis (MFA).
Table 1: Example Mass Isotopomer Distribution (MID) Data
After LC-MS/MS analysis, the raw data is corrected for the natural abundance of ¹³C. The resulting MIDs represent the fraction of each metabolite pool containing 0, 1, 2, etc., ¹³C atoms from the tracer.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |
| Citrate | 0.65 | 0.05 | 0.28 | 0.01 | 0.01 |
| Succinate | 0.72 | 0.04 | 0.22 | 0.01 | 0.01 |
| Malate | 0.70 | 0.05 | 0.23 | 0.01 | 0.01 |
| Glutamate | 0.75 | 0.03 | 0.20 | 0.01 | 0.01 |
| This is simulated data for illustrative purposes. |
The significant fraction of M+2 in TCA cycle intermediates indicates successful incorporation of the [¹³C₂]-acetyl-CoA derived from the tracer.
Table 2: Calculated Relative Fluxes
The MID data is then input into a metabolic model using software like INCA or Metran to estimate reaction fluxes.[2] The fluxes are often reported relative to a reference flux (e.g., citrate synthase set to 100).
| Reaction / Flux | Relative Flux (Control) | Relative Flux (Tracer) | Fold Change |
| Citrate Synthase | 100 | 100 | 1.0 |
| Glycolysis -> Pyruvate (B1213749) | 95.2 ± 4.5 | 93.8 ± 5.1 | 0.98 |
| PDH (Pyruvate -> Acetyl-CoA) | 85.1 ± 3.9 | 60.5 ± 4.2 | 0.71 |
| Tracer -> Acetyl-CoA | 0.0 | 24.6 ± 2.1 | - |
| Anaplerosis (e.g., PC) | 15.3 ± 2.1 | 14.9 ± 1.9 | 0.97 |
| This is simulated data for illustrative purposes. Flux values are means ± standard deviation. |
This table shows that in the presence of the tracer, a significant portion (24.6%) of the acetyl-CoA entering the TCA cycle is derived from this compound, with a corresponding decrease in the flux from pyruvate dehydrogenase (PDH).
Conclusion
The use of stable isotope-labeled this compound provides a novel method to quantify the metabolic contribution of furan-containing xenobiotics to central carbon metabolism. The protocols outlined here provide a framework for conducting such studies, from experimental design to data analysis. This approach can yield valuable insights into drug metabolism, toxicology, and the metabolic interplay between catabolic and anabolic pathways, making it a powerful tool for researchers in both academia and the pharmaceutical industry.
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Genetically Encoded Biosensor for 5-oxo-furan-2-acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of small molecules are crucial for understanding cellular metabolism, elucidating disease mechanisms, and for the discovery and development of novel therapeutics. 5-oxo-furan-2-acetyl-CoA is a novel small molecule of interest, and the development of a specific and sensitive biosensor for its detection would be a valuable tool for the research community. This document provides a comprehensive guide to the proposed development of a genetically encoded fluorescent biosensor for this compound.
Currently, there is limited information on the specific biological role of this compound and a cognate binding protein has not been identified. Therefore, this document outlines a strategic approach, using the successful development of biosensors for the structurally related molecule acetyl-CoA as a detailed blueprint. The initial and most critical step, which is beyond the scope of this protocol, will be the identification of a protein that specifically binds to this compound. Potential strategies for identifying such a protein include screening of protein libraries, computational protein design, or exploring the metabolic pathways of related furan-containing compounds to identify candidate enzymes that may utilize this compound as a substrate.
The proposed biosensor design is based on the principle of fusing a specific binding protein (receptor) for the target molecule with a fluorescent reporter protein. The binding of this compound to the receptor protein would induce a conformational change, leading to a measurable change in the fluorescence of the reporter.
Proposed Signaling Pathway
The proposed mechanism for the this compound biosensor is based on a conformational change in a hypothetical binding protein upon ligand binding, which allosterically modulates the fluorescence of a circularly permuted green fluorescent protein (cpGFP).
Caption: Proposed signaling pathway for the this compound biosensor.
Experimental Workflow
The development and validation of the biosensor will follow a systematic workflow, from the initial design and construction to thorough characterization and application in a biological context.
Caption: Experimental workflow for biosensor development and validation.
Materials and Methods
Materials
-
Reagents: this compound (custom synthesis or commercial source), acetyl-CoA, coenzyme A, and other relevant small molecules for selectivity testing. DNA polymerase, restriction enzymes, T4 DNA ligase, dNTPs. Cell culture media, fetal bovine serum (FBS), antibiotics. Protein purification resins.
-
Plasmids: Expression vector (e.g., pET-28a for bacterial expression, pcDNA3.1 for mammalian expression), plasmid containing the circularly permuted GFP (cpGFP) gene.
-
Strains and Cell Lines: E. coli expression strain (e.g., BL21(DE3)). Human cell line for in vivo validation (e.g., HEK293T).
Detailed Experimental Protocols
Protocol 1: Biosensor Construction
-
Identification of a Putative Binding Protein: As a specific binding protein for this compound is not yet known, this is the primary discovery phase. Techniques such as yeast two-hybrid screening, phage display, or computational screening of protein databases against the structure of this compound should be employed. For the purpose of this protocol, we will proceed with a hypothetical binding protein, hereafter referred to as "OFAC-BP".
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding OFAC-BP.
-
Design primers to amplify the OFAC-BP gene and the cpGFP gene.
-
Using overlap extension PCR, fuse the OFAC-BP gene with the cpGFP gene, incorporating flexible linkers (e.g., (Gly-Gly-Ser)n) between the two domains.
-
Clone the fusion gene into the chosen expression vector.
-
Verify the sequence of the construct by DNA sequencing.
-
Protocol 2: Protein Expression and Purification
-
Transformation: Transform the expression vector containing the biosensor gene into E. coli BL21(DE3) cells.
-
Protein Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the biosensor protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Further purify the protein by size-exclusion chromatography.
-
Assess the purity of the protein by SDS-PAGE.
-
Protocol 3: In Vitro Characterization
-
Fluorescence Spectroscopy:
-
Determine the excitation and emission spectra of the purified biosensor protein.
-
To measure the response to this compound, incubate the purified biosensor with varying concentrations of the ligand.
-
Measure the fluorescence intensity at the peak emission wavelength.
-
Calculate the change in fluorescence (ΔF/F₀) for each ligand concentration.
-
-
Binding Affinity (Kd) Determination:
-
Titrate the biosensor with increasing concentrations of this compound and measure the corresponding change in fluorescence.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
-
Selectivity Analysis:
-
Test the fluorescence response of the biosensor to other structurally related molecules (e.g., acetyl-CoA, coenzyme A, furan) at a concentration significantly higher than the Kd for this compound.
-
Compare the fluorescence change to that induced by this compound to assess selectivity.
-
-
pH and Temperature Stability:
-
Assess the fluorescence of the biosensor across a range of pH values and temperatures to determine its optimal operating conditions and stability.
-
Protocol 4: In Vivo Validation in Mammalian Cells
-
Transfection: Transfect the mammalian expression vector containing the biosensor gene into a suitable cell line (e.g., HEK293T) using a standard transfection reagent.
-
Live-Cell Imaging:
-
24-48 hours post-transfection, image the cells using a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Treat the cells with varying concentrations of a cell-permeable form of this compound (if available) or precursors that may be metabolized to the target molecule.
-
Acquire images at different time points to monitor the change in intracellular fluorescence.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).
-
Calculate the change in fluorescence in response to the treatment.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Characterization of the this compound Biosensor
| Parameter | Value |
| Excitation Maximum (nm) | |
| Emission Maximum (nm) | |
| Dissociation Constant (Kd) (µM) | |
| Maximum Fluorescence Change (ΔF/F₀) | |
| Hill Coefficient | |
| Optimal pH | |
| Optimal Temperature (°C) |
Table 2: Selectivity of the this compound Biosensor
| Analyte | Concentration (µM) | Relative Fluorescence Response (%) |
| This compound | [Saturating] | 100 |
| Acetyl-CoA | [100x Kd] | |
| Coenzyme A | [100x Kd] | |
| Furan | [100x Kd] | |
| Other relevant molecules | [100x Kd] |
Table 3: In Vivo Performance of the this compound Biosensor
| Treatment | Concentration | Mean Fluorescence Change (ΔF/F₀) | Standard Deviation |
| Vehicle Control | - | ||
| This compound precursor | Low | ||
| This compound precursor | Medium | ||
| This compound precursor | High |
Conclusion
The development of a genetically encoded biosensor for this compound holds significant potential for advancing our understanding of its biological roles and for applications in drug discovery. The protocols outlined in this document provide a robust framework for the design, construction, and validation of such a biosensor. The primary challenge remains the identification of a specific binding protein for the target molecule. Once a suitable binding partner is identified, the methodologies detailed herein, which have been successfully applied to the development of other small-molecule biosensors, can be readily adapted to create a powerful new tool for biological research.
Troubleshooting & Optimization
challenges in the chemical synthesis of 5-oxo-furan-2-acetyl-CoA
Welcome to the technical support center for the chemical synthesis of 5-oxo-furan-2-acetyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this furan (B31954) derivative.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of furan derivatives like this compound?
A common and versatile starting material for the synthesis of 2-substituted furans is 2-acetylfuran (B1664036). This compound can be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride (B1165640).[1] Another related starting material that can be functionalized is 2-methylfuran, which can be acetylated to form 5-methyl-2-acetylfuran.[2][3]
Q2: I am experiencing low yields during the initial acylation of my furan substrate. What are the possible causes and solutions?
Low yields in Friedel-Crafts acylation of furans can stem from several factors. The molar ratio of acetic anhydride to furan is critical; an excessive amount of acetic anhydride can lead to separation difficulties and increased costs, while an insufficient amount will result in low product yield.[4] The choice and amount of catalyst, such as zinc chloride or phosphoric acid, also play a significant role.[2][4] Reaction temperature is another key parameter; controlling the temperature during the addition of reagents and during the reaction is crucial to prevent side reactions and decomposition.[4]
Q3: My furan intermediate with a leaving group at the 5-position, such as 5-bromomethyl-2-acetyl furan, is unstable. How can I handle this?
Certain intermediates, like 5-bromomethyl-2-acetyl furan, are known to be unstable. It is often recommended to use such compounds in the subsequent reaction step without purification to avoid decomposition.[2] If characterization is necessary, a small sample can be purified for spectroscopic analysis while the bulk of the material is carried forward immediately.
Q4: What are some common challenges encountered during the purification of acetylated furan derivatives?
Purification of acetylated furans can be challenging due to the potential for side product formation. After quenching the reaction, a thorough workup is necessary, including washing with water and a neutralizing agent like sodium carbonate solution.[2][4] Distillation under reduced pressure is a common method for purifying the final product.[2][4] The pH of the solution during workup should be carefully controlled, as highly acidic or basic conditions can promote side reactions.[4]
Q5: Are there alternative methods to traditional chemical synthesis for producing furan derivatives?
Yes, biological methods are being explored for the production of some furan derivatives like 2,5-furandicarboxylic acid (FDCA). These methods often involve microbial fermentation or enzymatic cascades and are considered "greener" alternatives to chemical synthesis, which may require hazardous chemicals, high temperatures, and high pressures.[5] However, the application of these methods to the synthesis of more complex molecules like this compound is still an emerging area of research.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Acylation Step | Incorrect molar ratio of reactants. | Optimize the molar ratio of acetic anhydride to the furan substrate. A common starting point is a 1.1:1 to 1.3:1 ratio.[4] |
| Inappropriate catalyst concentration. | Adjust the amount of catalyst used. For instance, when using phosphoric acid, the concentration should be optimized to maximize yield.[4] | |
| Suboptimal reaction temperature. | Carefully control the temperature during the addition of reagents and throughout the reaction. Dropping the furan into the acetic anhydride-catalyst mixture at a controlled temperature (e.g., 25°C) can be critical.[4] | |
| Formation of Side Products | Reaction temperature is too high. | Maintain the recommended reaction temperature to minimize side reactions. Gradual heating to the target temperature can also be beneficial.[4] |
| Incorrect pH during workup. | Neutralize the reaction mixture carefully. For example, adjusting the pH to 6.5-7.5 after extraction can prevent side reactions during distillation.[4] | |
| Decomposition of Intermediate | Inherent instability of the compound. | Use the unstable intermediate in the next step immediately after its formation, without attempting purification.[2] |
| Difficulty in Purification | Incomplete neutralization. | Ensure complete neutralization of the reaction mixture with a suitable base (e.g., sodium carbonate solution) before extraction.[2] |
| Presence of unreacted starting materials. | Use an appropriate excess of one reactant (if feasible) to drive the reaction to completion, and then remove the excess during workup or purification. | |
| Co-distillation of impurities. | Optimize the distillation conditions (pressure and temperature) to achieve better separation of the desired product from impurities. |
Experimental Protocols
1. Synthesis of 2-Acetylfuran (General Protocol)
This protocol is a generalized procedure based on the Friedel-Crafts acylation of furan.
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Materials: Furan, acetic anhydride, 85% phosphoric acid, chloroform (B151607) (or other suitable extraction solvent), 30% sodium hydroxide (B78521) solution, water.
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Procedure:
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To a flask equipped with a stirrer, thermometer, and dropping funnel, add acetic anhydride and the phosphoric acid catalyst.
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Under agitation, cool the mixture to the desired temperature (e.g., 25°C).
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Slowly add furan to the mixture over a period of about 1 hour, maintaining the temperature.[4]
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After the addition is complete, warm the reaction mixture to a higher temperature (e.g., 70°C) and maintain for several hours (e.g., 5 hours).[4]
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Cool the reaction mixture and add water.
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Extract the aqueous mixture three times with an organic solvent like chloroform.[4]
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Combine the organic extracts and neutralize with a base solution (e.g., 30% sodium hydroxide) to a pH of approximately 6.5.[4]
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Wash the organic layer with water until neutral.
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Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).
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Remove the solvent by distillation.
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Purify the product by vacuum distillation.[4]
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Visualizations
References
- 1. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 5. Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biosynthesis of 5-oxo-furan-2-acetyl-CoA
Welcome to the technical support center for the biosynthesis of 5-oxo-furan-2-acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel furan-based compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in improving the yield of this compound in your experiments.
I. Hypothetical Biosynthetic Pathway
Currently, a natural biosynthetic pathway for this compound has not been extensively documented in scientific literature. Therefore, we propose a hypothetical enzymatic pathway engineered from known biocatalytic reactions. This pathway starts from the common biomass-derived precursor, 5-hydroxymethylfurfural (B1680220) (HMF).
stability of 5-oxo-furan-2-acetyl-CoA in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-oxo-furan-2-acetyl-CoA in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by the chemical instability of two key structural features: the furan (B31954) ring and the thioester bond. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2][3] While generally more stable than in acidic conditions, furan rings can also degrade under basic conditions.[1] The thioester bond is less stable than an oxygen ester bond and is prone to hydrolysis, particularly at neutral to alkaline pH.[4][5]
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The primary degradation products are expected to be the corresponding carboxylic acid (5-oxo-furan-2-acetic acid) and free Coenzyme A (CoA-SH) due to the hydrolysis of the thioester bond.[5] Additionally, under acidic conditions, the furan ring can undergo opening, leading to the formation of various degradation products.[1][6]
Q3: What is the recommended pH range for working with this compound solutions?
A3: For maximal stability, it is recommended to work at a slightly acidic pH, ideally between 6.0 and 6.5.[5] The rate of thioester bond hydrolysis increases significantly at a pH above 7.0.[5] Acidic conditions below pH 6.0 may lead to the degradation of the furan ring.[1]
Q4: How does temperature affect the stability of this compound?
A4: The rate of hydrolysis of the thioester bond approximately doubles with every 10°C increase in temperature.[5] Therefore, it is crucial to keep solutions containing this compound on ice (0-4°C) during experiments to minimize degradation.[5] For long-term storage, -80°C is essential.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentration of this compound in stock solutions.
| Possible Cause | Troubleshooting Step |
| Hydrolysis during reconstitution or storage. | Verify the pH of your solvent; water and some buffer solutions can become slightly basic upon storage. Reconstitute the lyophilized powder in a slightly acidic buffer (pH 6.0-6.5).[5] |
| Inappropriate storage temperature. | Aliquot stock solutions to minimize freeze-thaw cycles and store them at -80°C for long-term storage. For short-term storage (a few hours), keep the solution on ice.[5] |
| Degradation due to buffer components. | Avoid buffers containing nucleophilic species, which can react with the thioester bond. Phosphate and MES buffers at a slightly acidic pH are generally well-tolerated.[5] |
Issue 2: Variability in experimental results when using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation during the experiment. | Minimize the time the compound spends in solutions with a pH > 7.0.[5] If the experiment must be performed at physiological pH (e.g., 7.4), be aware of the potential for degradation and run appropriate controls to assess the extent of hydrolysis over the experimental timeframe. |
| Compound degradation during workup or purification. | If your workflow involves acidic conditions, such as during an aqueous workup, neutralize acidic solutions promptly and avoid prolonged contact.[1] For chromatographic purification, consider using deactivated or neutral silica (B1680970) gel, as standard silica gel can be slightly acidic.[1] |
| Inconsistent thawing of frozen stock solutions. | Thaw frozen aliquots quickly and immediately place them on ice. Use the thawed solution as soon as possible and avoid leaving it at room temperature. |
Data Presentation
Table 1: Estimated Stability of this compound under Various Conditions
Disclaimer: The following data is estimated based on the known stability of furan derivatives and thioester compounds. It is strongly recommended to perform specific stability studies for this compound under your unique experimental conditions.
| Parameter | Condition | Estimated Stability | Recommendation |
| pH | 6.0 - 6.5 | Several days at 4°C | Optimal for working solutions [5] |
| 7.4 | Hours to a day at 4°C | Minimize time in this pH range[5] | |
| > 8.0 | Minutes to hours at 4°C | Avoid if possible[5] | |
| < 6.0 | Potential for furan ring degradation | Use with caution and for short durations | |
| Temperature | -80°C | Months to years | Optimal for long-term storage [5] |
| 0 - 4°C | Days (at optimal pH) | Recommended for experiments [5] | |
| 25°C (Room Temp) | Minutes to hours | Avoid prolonged exposure |
Experimental Protocols
Protocol: General Workflow for Evaluating the Stability of this compound
This protocol provides a general method for assessing the stability of this compound under specific pH and temperature conditions.
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Preparation of Solutions:
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Prepare buffer solutions at the desired pH values (e.g., pH 6.0, 7.4, 8.0).
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Prepare a stock solution of this compound in a suitable, stable solvent (e.g., slightly acidic buffer, pH 6.0).
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Stability Experiment Setup:
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For each pH and temperature condition to be tested, add an aliquot of the this compound stock solution to the respective buffer in a sealed vial to achieve the final target concentration.
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Prepare a "time zero" (T₀) sample by immediately quenching the reaction. This can be done by methods suitable for your analytical technique (e.g., immediate freezing, addition of a quenching agent).
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Incubate the remaining vials at the controlled temperatures (e.g., 4°C, 25°C).
-
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Time-Point Sampling:
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At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and quench the reaction.
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Store the quenched samples at -80°C until analysis.
-
-
Analysis:
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Analyze the samples using a suitable analytical method, such as HPLC or LC-MS, to quantify the remaining amount of intact this compound and the formation of its degradation products.
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Plot the concentration of this compound against time for each condition to determine its degradation rate and half-life.
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Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors influencing the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic chemistry - Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
troubleshooting 5-oxo-furan-2-acetyl-CoA purification by chromatography
This technical support center provides troubleshooting guidance for the chromatographic purification of 5-oxo-furan-2-acetyl-CoA. The following information is based on established principles of chromatography and the inferred chemical properties of the target molecule, as specific purification protocols for this compound are not widely documented.
Hypothetical Purification Workflow
A typical purification strategy for a charged, medium-sized molecule like this compound would likely involve an initial capture step based on charge, followed by a polishing step based on size. The Coenzyme A (CoA) moiety contains phosphate (B84403) groups, giving the molecule a net negative charge at neutral pH, making it a suitable candidate for anion exchange chromatography.
Caption: Figure 1: Hypothetical Purification Workflow
I. Anion Exchange Chromatography (AEX) Troubleshooting
Anion exchange chromatography separates molecules based on their net negative charge.[1] It is an effective capture step for this compound due to the negatively charged phosphate groups on the CoA moiety.[2][3]
FAQs for AEX
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Q1: What type of anion exchanger should I use?
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A strong anion exchanger (e.g., quaternary ammonium-based resin) is recommended to ensure binding across a wider pH range.
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Q2: What are the optimal binding and elution conditions?
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Binding: The pH of the buffer should be at least 1 unit above the isoelectric point (pI) of the molecule to ensure a net negative charge. The ionic strength (salt concentration) of the loading buffer should be low to facilitate binding.
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Elution: Elution is typically achieved by increasing the salt concentration (e.g., a linear gradient of NaCl) to compete for binding to the resin, or by decreasing the pH to neutralize the charge on the molecule.
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-
Q3: How can I monitor the purification process?
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Fractions should be monitored by UV absorbance at 260 nm, which is characteristic of the adenine (B156593) ring in Coenzyme A. Purity can be assessed by techniques such as HPLC or mass spectrometry.
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AEX Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No binding of target molecule to the column | 1. Incorrect buffer pH (too low).2. Ionic strength of the sample or loading buffer is too high.3. Column not properly equilibrated.4. Target molecule has degraded. | 1. Increase the pH of the sample and loading buffer.2. Desalt the sample or dilute it with a low-salt loading buffer.[1]3. Ensure the column is thoroughly equilibrated with the loading buffer.4. Check the stability of the starting material; consider adding protease inhibitors if degradation is suspected. |
| Low recovery/yield | 1. Elution conditions are too weak (salt concentration too low).2. Target molecule precipitated on the column.3. Irreversible binding to the resin. | 1. Increase the final salt concentration in the elution buffer or use a steeper gradient.2. Try eluting with a buffer containing a mild non-ionic detergent.3. Consider a different resin or a gentler elution method (e.g., pH change). |
| Poor resolution/Co-elution with contaminants | 1. Gradient is too steep.2. Column is overloaded.3. Flow rate is too high. | 1. Use a shallower salt gradient for elution.[4]2. Reduce the amount of sample loaded onto the column.[1]3. Decrease the flow rate to allow for better separation. |
| High backpressure | 1. Clogged column frit or tubing.2. Sample contains particulates.3. Resin has compacted. | 1. Clean the system according to the manufacturer's instructions.2. Centrifuge or filter the sample before loading.[5]3. Repack the column. |
II. Size Exclusion Chromatography (SEC) Troubleshooting
Size exclusion chromatography, or gel filtration, separates molecules based on their size.[6] It is often used as a final polishing step to remove small molecule contaminants or aggregates.
FAQs for SEC
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Q1: How do I choose the right SEC resin?
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Select a resin with a fractionation range that is appropriate for the molecular weight of this compound. The goal is to have the target molecule enter the pores of the beads, while larger and smaller impurities are separated.[7]
-
-
Q2: What are the ideal running conditions?
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SEC is less dependent on buffer composition than AEX. The mobile phase should be a buffer that ensures the stability and solubility of the target molecule. The flow rate should be slow enough to allow for effective separation.[6]
-
-
Q3: Can I use SEC for buffer exchange?
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Yes, SEC is an excellent method for buffer exchange or desalting. The target molecule will elute in the new buffer, while the smaller salt molecules are retained by the resin.[8]
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SEC Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Poor resolution (peak broadening) | 1. Sample volume is too large.2. Flow rate is too high.3. Column is poorly packed.4. Sample is too viscous. | 1. Reduce the sample volume (typically 1-5% of the column volume).[5]2. Decrease the flow rate.[6]3. Repack the column according to the manufacturer's protocol.4. Dilute the sample. |
| Peak tailing or fronting | 1. Tailing: Interaction between the sample and the SEC matrix.2. Fronting: Sample is too concentrated or overloaded. | 1. Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize ionic interactions.2. Reduce the sample concentration or load a smaller volume.[5] |
| Unexpected elution volume | 1. Non-ideal SEC behavior (ionic or hydrophobic interactions).2. Incorrect column calibration. | 1. Modify the mobile phase (e.g., change salt concentration or pH) to reduce interactions.2. Calibrate the column with appropriate molecular weight standards. |
| Low recovery | 1. Adsorption of the target molecule to the column matrix or tubing.2. Degradation of the target molecule during the run. | 1. Use a different column matrix or passivate the system. Consider adding a non-ionic detergent to the mobile phase.2. Ensure the buffer conditions are optimal for the stability of your molecule. |
III. General FAQs and Stability Considerations
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Q1: How stable is this compound during purification?
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Thioester Bond: The thioester bond in acetyl-CoA is a high-energy bond and can be susceptible to hydrolysis, especially at extreme pH values.[9][10][11] It is advisable to work at a neutral or slightly acidic pH (around 6.0-7.5) and at low temperatures (e.g., 4°C) to minimize degradation.
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Furanone Ring: Some furanone derivatives can be unstable in aqueous solutions, and their stability can be pH-dependent.[12][13] It is important to handle purified fractions promptly and store them under appropriate conditions (e.g., frozen at -80°C).
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-
Q2: My final product is not pure. What should I do?
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Consider adding an orthogonal purification step. If you started with AEX, a subsequent SEC step can remove impurities of different sizes. Alternatively, if you suspect hydrophobic impurities, a hydrophobic interaction chromatography (HIC) step could be beneficial.
-
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Q3: How do I remove the salt from my AEX fractions before the next step?
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You can use a desalting column (a form of SEC), dialysis, or buffer exchange via ultrafiltration.
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IV. Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common chromatography problems.
Caption: Figure 2: General Troubleshooting Logic
References
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. purolite.com [purolite.com]
- 5. uhplcs.com [uhplcs.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
overcoming matrix effects in mass spectrometry of 5-oxo-furan-2-acetyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 5-oxo-furan-2-acetyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in complex biological samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Q1: Why am I observing low signal intensity or no detectable peak for this compound?
Low or undetectable signal intensity is a common problem that can stem from several factors.[1] Poor signal intensity can make it difficult to identify or quantify your target compounds.[1]
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Ion Suppression: Co-eluting matrix components from your sample can interfere with the ionization of your target analyte, reducing its signal.[1][2] This is a primary concern in complex matrices like plasma or tissue homogenates.[3][4] Phospholipids (B1166683) are a major cause of ion suppression in biological samples.[3]
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Analyte Instability: Acyl-CoA molecules can be unstable in aqueous solutions.[5] Ensure proper sample handling and storage conditions to prevent degradation.
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Suboptimal Ionization Conditions: The choice of ionization technique and its parameters significantly impact signal intensity.[1] Electrospray ionization (ESI) is commonly used for acyl-CoAs but is also highly susceptible to ion suppression.[3]
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Inadequate Sample Concentration: If your sample is too dilute, the analyte concentration may be below the instrument's limit of detection. Conversely, a sample that is too concentrated can exacerbate matrix effects and lead to ion suppression.[1]
Q2: How can I determine if matrix effects are responsible for my poor results?
Two primary methods are used to assess the presence and extent of matrix effects:
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Post-Extraction Spike Method: This quantitative approach involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a clean solvent. A lower response in the matrix sample indicates ion suppression.
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Post-Column Infusion: This qualitative method helps identify the regions in your chromatogram where ion suppression occurs.[3][6] A solution of your analyte is continuously infused into the MS detector after the analytical column. A blank matrix sample is then injected onto the column. Dips in the baseline signal of the infused analyte correspond to the retention times of matrix components that cause ion suppression.[4]
Q3: My peaks are broad or splitting. What could be the cause?
Peak broadening or splitting can compromise resolution and make accurate quantification difficult.[1]
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Chromatographic Issues: Poorly optimized chromatographic conditions, such as an inappropriate mobile phase or gradient, can lead to poor peak shape. For acyl-CoAs, which can be highly polar, achieving good retention and separation is critical.[7]
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Column Contamination: Buildup of matrix components, especially phospholipids, on the analytical column can degrade its performance over time, leading to peak shape issues.[1]
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Co-elution with Interfering Substances: If a matrix component co-elutes very closely with your analyte, it can distort the peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to reduce matrix effects for this compound?
Improving sample preparation is generally the most effective way to combat ion suppression.[3] The choice of technique depends on the complexity of your matrix and the required sensitivity.
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Solid-Phase Extraction (SPE): Often considered the most effective technique for removing interfering matrix components like phospholipids and salts.[1][3] It can selectively isolate the analyte, providing a much cleaner extract for analysis.
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Liquid-Liquid Extraction (LLE): A good alternative to SPE for removing highly non-polar interferences.[3] It can be effective at reducing phospholipids and improving assay selectivity.[3]
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Protein Precipitation (PPT): A simpler and faster method, but generally less effective at removing non-protein matrix components like phospholipids, which are a major source of ion suppression.[3][4] This method may be suitable for less complex matrices or when the highest sensitivity is not required.
Q2: Can I just dilute my sample to reduce matrix effects?
Dilution can be a simple and effective strategy if the analyte concentration is high enough.[8][9][10] By diluting the sample, you reduce the concentration of all matrix components, which can lessen their suppressive effects.[10] However, this also dilutes your analyte, which could make it undetectable if its initial concentration is low.[8] In some cases where ion suppression is severe, dilution can paradoxically improve the signal-to-noise ratio and lower the limit of detection.[10]
Q3: How important is an internal standard for my analysis?
Using an appropriate internal standard (IS) is crucial for accurate quantification, as it can help compensate for matrix effects.[3] A stable isotope-labeled (SIL) version of this compound would be the ideal internal standard. A SIL-IS will have nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by ion suppression in the same way, thus providing the most accurate correction.[3] If a SIL-IS is not available, a close structural analog can be used.
Data on Sample Preparation and Matrix Effects
The following table summarizes the relative effectiveness of common sample preparation techniques in mitigating matrix effects for LC-MS/MS analysis.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Salt Removal | Throughput | Overall Reduction of Ion Suppression |
| Protein Precipitation (PPT) | Good to Excellent | Poor to Fair | Poor | High | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Good | Good to Excellent | Moderate | Moderate | Moderate to High |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Excellent | Low to Moderate | High to Excellent |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
This protocol is a general guideline and should be optimized for this compound. A mixed-mode or reversed-phase sorbent is often suitable for acyl-CoAs.
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Sample Pre-treatment: Lyse cells or homogenize tissue in a suitable buffer. Add an internal standard. Precipitate proteins using a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).[3] Centrifuge to pellet the precipitate.
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Column Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water or an equilibration buffer.
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Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar impurities and salts. A second wash with a non-polar solvent like hexane (B92381) can help remove lipids.
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Elution: Elute the this compound using an appropriate organic solvent, such as methanol or acetonitrile, possibly with a small amount of acid or base to modulate the charge of the analyte and improve elution.
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Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Acyl-CoA Analysis
This protocol provides a general framework for extracting acyl-CoAs from an aqueous sample.
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Sample Preparation: To an aqueous sample (e.g., cell lysate supernatant, plasma), add the internal standard.
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pH Adjustment: Adjust the pH of the sample. Since acyl-CoAs are acidic, adjusting the pH to be two units lower than the pKa will ensure the molecule is uncharged and partitions more readily into the organic phase.[3]
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Extraction: Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[3] Vortex vigorously for 1-2 minutes to ensure thorough mixing.
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Phase Separation: Centrifuge the sample at low speed to separate the aqueous and organic layers.
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Collection: Carefully transfer the organic layer (top layer, depending on solvent density) to a clean tube.
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Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS injection.
Visual Guides
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bme.psu.edu [bme.psu.edu]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. m.youtube.com [m.youtube.com]
optimizing enzymatic reaction conditions for 5-oxo-furan-2-acetyl-CoA
Topic: 5-oxo-furan-2-acetyl-CoA
Status: Information Not Currently Available in Public Scientific Literature
Our comprehensive search of scientific databases and public literature has not yielded specific information regarding the enzymatic reactions, optimization conditions, or associated troubleshooting protocols for This compound .
While our search included broad and specific queries related to this molecule and its potential enzymatic pathways, we were unable to locate any published research detailing enzymes that utilize this compound as a substrate. Consequently, we cannot provide the requested troubleshooting guides, FAQs, experimental protocols, or data visualizations at this time.
The search did yield information on the metabolism of other furan (B31954) derivatives, such as furan and 2-methylfuran. These compounds are primarily metabolized by cytochrome P450 enzymes, leading to oxidative ring-opening and the formation of reactive aldehydes. However, this metabolic pathway is distinct from enzymatic reactions involving an acetyl-CoA derivative of a furan compound.
We are committed to providing accurate and evidence-based technical support. As new research becomes available, we will update our resources accordingly. We recommend that researchers interested in this specific substrate consult specialized proprietary databases or consider conducting foundational research to characterize its enzymatic interactions.
degradation products of 5-oxo-furan-2-acetyl-CoA under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-oxo-furan-2-acetyl-CoA. The information provided is based on the chemical properties of the furan (B31954) ring and the thioester linkage and is intended to help users anticipate and troubleshoot potential degradation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of degradation for this compound?
A1: Based on its structure, the two most probable degradation pathways for this compound under common experimental stress conditions are hydrolysis of the thioester bond and oxidation of the furan ring.
Q2: To what products is this compound likely to hydrolyze?
A2: The thioester bond in acetyl-CoA and its derivatives is known to be a high-energy bond, and its hydrolysis is an exergonic process.[1] Therefore, under aqueous conditions, especially at non-neutral pH, this compound is expected to hydrolyze to 5-oxo-furan-2-acetic acid and coenzyme A (CoA).
Q3: What degradation products can be expected under oxidative stress?
A3: The furan ring is susceptible to oxidation. Under oxidative stress (e.g., exposure to air, light, or oxidizing reagents), the furan ring of this compound could undergo oxidation, potentially leading to ring-opened products or the formation of more polar derivatives such as hydroxylated furans.[2][3]
Q4: How can I prevent the degradation of this compound during storage and experiments?
A4: To minimize degradation, it is recommended to store this compound as a lyophilized powder at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen). For experimental use, prepare fresh solutions in a degassed, anhydrous solvent if possible. If aqueous buffers are required, they should be freshly prepared, deoxygenated, and kept at a neutral pH. Minimize exposure to light and sources of free radicals.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: Several analytical techniques can be employed to monitor the stability of thioesters and furan compounds. High-performance liquid chromatography (HPLC), particularly with mass spectrometry detection (LC-MS), is a powerful tool for separating and identifying the parent compound and its degradation products.[4][5] Nuclear magnetic resonance (NMR) spectroscopy can also be used to track the disappearance of the parent compound and the appearance of new species.[4][6]
Troubleshooting Guides
Issue 1: Loss of biological activity or inconsistent experimental results.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your stock solution of this compound by HPLC or LC-MS to check for the presence of degradation products.
-
Prepare Fresh Solutions: Always prepare fresh solutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Control Experimental Conditions:
-
pH: Ensure the pH of your reaction buffer is within a stable range (ideally neutral). Thioester hydrolysis can be accelerated at acidic or basic pH.
-
Oxygen: If possible, perform experiments under an inert atmosphere to minimize oxidative degradation. Use deoxygenated buffers.
-
Light: Protect your samples from light, as furan rings can be susceptible to photodegradation.[2]
-
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can help in identifying potential degradation products. For example, a peak corresponding to the mass of 5-oxo-furan-2-acetic acid would suggest hydrolysis.
-
Perform Forced Degradation Studies: To confirm the identity of degradation products, intentionally subject a sample of this compound to stress conditions (e.g., acid, base, heat, oxidation) and analyze the resulting mixture. This can help to create a profile of potential degradation products.
-
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.
-
Materials:
-
This compound
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 column and UV or MS detector
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) at a known concentration.
-
Incubate the solution under the desired stress condition (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately analyze the aliquot by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks over time.
-
Quantify the percentage of remaining this compound at each time point to determine its stability.
-
Visualizations
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: Predicted oxidative degradation pathway of this compound.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
preventing the hydrolysis of the thioester bond in 5-oxo-furan-2-acetyl-CoA
Welcome to the technical support center for 5-oxo-furan-2-acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the thioester bond in this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thioester bond prone to hydrolysis?
This compound is a reactive intermediate that combines a furanone ring structure with an acetyl-coenzyme A (CoA) moiety via a high-energy thioester bond. This bond is susceptible to hydrolysis, a chemical reaction where a water molecule cleaves the bond, yielding a carboxylic acid and a thiol. The hydrolysis of thioesters is thermodynamically favorable and can be catalyzed by acids, bases, or enzymes. The rate of hydrolysis is significantly influenced by factors such as pH and temperature.
Q2: What are the primary factors that accelerate the hydrolysis of the thioester bond?
The primary factors that accelerate thioester bond hydrolysis are:
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High pH (alkaline conditions): The hydroxide (B78521) ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon of the thioester, leading to rapid cleavage.
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High Temperatures: Increased temperature provides the necessary activation energy for the hydrolysis reaction to occur more rapidly.
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Presence of Nucleophiles: Besides hydroxide ions, other nucleophiles present in buffer solutions or as contaminants can also attack the thioester bond.
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Enzymatic Contamination: Thioesterase enzymes, which may be present in biological samples or as contaminants, will efficiently catalyze the hydrolysis of the thioester bond.
Q3: What are the ideal storage conditions for this compound to minimize hydrolysis?
To minimize hydrolysis, this compound should be stored under the following conditions:
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Temperature: Store at -80°C for long-term storage and on ice for short-term handling during experiments.
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pH: Solutions should be maintained at a slightly acidic to neutral pH, ideally between 6.0 and 7.0. Avoid basic buffers.
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Form: Store as a lyophilized powder whenever possible. If solutions are necessary, prepare them fresh and use them immediately.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can also contribute to degradation.
Q4: Can I use common laboratory buffers like PBS or Tris with this compound?
Phosphate-buffered saline (PBS) at a pH of 7.4 can be used with caution for short-term experiments, though a slightly lower pH is preferable. Tris buffers should be used with extreme caution, as the primary amine in Tris can act as a nucleophile and catalyze the hydrolysis of the thioester bond, especially at higher pH values. Buffers such as MES or HEPES at a pH between 6.5 and 7.0 are generally safer alternatives.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or low activity in enzymatic assays | Hydrolysis of this compound substrate. | 1. Prepare the substrate solution fresh before each experiment.2. Use a buffer with a pH between 6.0 and 7.0.3. Keep the substrate on ice at all times.4. Verify the integrity of the substrate using an analytical method (see Protocol 2). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | Degradation of the furanone ring or hydrolysis of the thioester bond. | 1. Analyze a fresh sample of this compound to establish a reference chromatogram.2. Ensure the mobile phase for chromatography is not strongly basic.3. Check for potential enzymatic contamination in the sample. |
| Gradual loss of compound concentration in solution over time | Slow hydrolysis in the storage buffer. | 1. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.2. Re-evaluate the storage buffer composition and pH. Consider switching to a more acidic buffer if compatible with the experiment. |
| Precipitate formation upon thawing | Poor solubility at low temperatures or pH changes during freezing. | 1. Briefly sonicate the solution after thawing to ensure complete dissolution.2. If the problem persists, consider preparing a fresh solution. |
Troubleshooting Workflow for Suspected Hydrolysis
Technical Support Center: Quantification of 5-oxo-furan-2-acetyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 5-oxo-furan-2-acetyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in the quantification of this compound stem from its inherent chemical instability. The molecule contains two labile moieties: a furan (B31954) ring, which is susceptible to degradation under acidic conditions, and a high-energy thioester bond, which can readily hydrolyze, particularly under neutral to basic pH and elevated temperatures.[1][2][3] Consequently, sample preparation, extraction, and chromatographic conditions must be carefully optimized to prevent analyte degradation and ensure accurate quantification.
Q2: What is the most suitable analytical technique for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most appropriate technique for the sensitive and selective quantification of this compound.[4][5][6][7] Its high specificity allows for the differentiation of the target analyte from structurally similar molecules and matrix components, while its sensitivity is crucial for detecting the low concentrations typically found in biological samples.
Q3: How should I prepare my biological samples for analysis?
A3: A rapid extraction procedure at low temperatures is crucial to minimize enzymatic and chemical degradation. A common approach involves immediate quenching of metabolic activity, for example, by flash-freezing the sample in liquid nitrogen. Subsequently, a protein precipitation and extraction step using cold organic solvents, such as acetonitrile (B52724) or a mixture of acetonitrile/methanol/water, is recommended.[6] Acidic conditions should be avoided during extraction due to the instability of the furan ring.[1]
Q4: What are the expected fragmentation patterns for this compound in MS/MS?
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in Chromatography
| Potential Cause | Troubleshooting Step |
| Interaction with Metal Ions | Use a column with metal-free hardware or add a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM). |
| Secondary Interactions with Silica | Use a column with a highly deactivated stationary phase (e.g., end-capped C18). Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Low or No Analyte Signal in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Analyte Degradation during Sample Preparation | Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis. Avoid acidic conditions. |
| Hydrolysis of Thioester Bond | Ensure the pH of all solutions is maintained in a slightly acidic to neutral range (pH 4-6). Avoid high temperatures. |
| Inefficient Extraction | Optimize the extraction solvent. A mixture of acetonitrile, methanol, and water is often effective for polar analytes. Perform multiple extraction steps. |
| Poor Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Consider using a different ionization mode (positive vs. negative). |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including timing, temperature, and volumes. Use an internal standard. |
| Analyte Instability in Autosampler | Keep the autosampler temperature low (e.g., 4°C). Analyze samples immediately after preparation. Perform a stability test of the analyte in the autosampler over time. |
| Matrix Effects | Perform a matrix effect study by comparing the analyte response in neat solution versus post-extraction spiked matrix. If significant, optimize the sample cleanup procedure or use a stable isotope-labeled internal standard. |
Quantitative Data Summary
The following tables provide exemplary data based on the analysis of similar furan-containing compounds and acyl-CoAs. It is crucial to validate these parameters for this compound in your specific matrix.
Table 1: Exemplary Extraction Efficiency of a Furan-Containing Analyte from Human Plasma
| Extraction Method | Analyte Recovery (%) | RSD (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 5.8 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 72.5 | 8.2 |
| Solid-Phase Extraction (C18) | 92.1 | 4.5 |
Table 2: Exemplary Stability of a Thioester Compound in Solution at 4°C
| pH | % Remaining after 24 hours |
| 4.0 | 98.5 |
| 7.0 | 91.2 |
| 8.5 | 75.6 |
Experimental Protocols
Protocol 1: Sample Extraction from Cell Culture
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Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) to the cell plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of a standard. Predicted transitions would involve the precursor ion [M+H]+ and characteristic product ions.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Generalized metabolic pathway of furan derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Identity of 5-oxo-furan-2-acetyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the identity of 5-oxo-furan-2-acetyl-CoA, alongside alternative analytical methods. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate technique.
The structural confirmation of this compound, a molecule combining a reactive furanone ring with the biochemically significant coenzyme A moiety, requires robust analytical techniques. While NMR spectroscopy stands as a powerful tool for detailed structural elucidation, other methods such as mass spectrometry and liquid chromatography offer complementary and sometimes more sensitive approaches for identification and quantification.
Predicted NMR Spectroscopic Data for this compound
Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, the following ¹H and ¹³C NMR data are predicted based on the known spectral data of its constituent parts: the 5-oxo-furan-2-yl moiety (approximated by maleic anhydride (B1165640) and other butenolide derivatives) and the acetyl-CoA unit. These predictions serve as a guideline for researchers in interpreting experimental spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| 5-oxo-furan-2-yl Moiety | |||
| H-3 | ~6.5 - 7.0 | ~125 - 135 | Olefinic proton, deshielded by the carbonyl group and the thioester linkage. |
| H-4 | ~7.2 - 7.8 | ~140 - 150 | Olefinic proton, deshielded by the carbonyl group. |
| C-2 | - | ~150 - 160 | Carbon attached to the acetyl-CoA group. |
| C-3 | ~6.5 - 7.0 | ~125 - 135 | Olefinic carbon. |
| C-4 | ~7.2 - 7.8 | ~140 - 150 | Olefinic carbon. |
| C-5 | - | ~165 - 175 | Carbonyl carbon. |
| Acetyl-CoA Moiety | |||
| Acetyl-CH₃ | ~2.3 | ~31 | Methyl protons of the acetyl group. |
| Acetyl-C=O | - | ~195 - 205 | Thioester carbonyl carbon. |
| Pantothenate-CH₂ | ~3.5 | ~40 | Methylene group adjacent to the thioester. |
| Adenosine-H2 | ~8.1 | ~152 | Adenine (B156593) C2 proton. |
| Adenosine-H8 | ~8.4 | ~148 | Adenine C8 proton. |
| Ribose-H1' | ~6.1 | ~87 | Anomeric proton of the ribose. |
Note: Predicted chemical shifts are highly dependent on the solvent, concentration, and pH. These values are estimates and should be used as a reference for experimental data.
Comparison of Analytical Techniques for Acyl-CoA Identification
The choice of analytical technique for identifying and characterizing acyl-CoA compounds depends on the specific research question, sample complexity, and available instrumentation.
Table 2: Comparison of NMR, LC-MS/MS, and HPLC-UV for the Analysis of this compound
| Parameter | NMR Spectroscopy | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Separates molecules based on their physicochemical properties and identifies them by their mass-to-charge ratio. | Separates molecules based on their physicochemical properties and detects them by their absorbance of UV light. |
| Information Provided | Unambiguous structure elucidation, including stereochemistry and connectivity of atoms. | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural confirmation.[1][2] | Retention time for identification (when compared to a standard) and quantification. |
| Sensitivity | Relatively low (micromolar to millimolar range). | Very high (femtomolar to picomolar range).[1] | Moderate (picomolar to nanomolar range).[3] |
| Specificity | Very high, provides detailed structural information. | Very high, based on mass-to-charge ratio and fragmentation. | Lower, relies on retention time and UV absorbance, which can be non-specific. |
| Quantitative Capability | Quantitative with proper internal standards. | Excellent for both relative and absolute quantification using isotopically labeled standards.[1] | Good for quantification when a pure standard is available. |
| Sample Throughput | Low to moderate. | High. | High. |
| Instrumentation Cost | High. | High. | Moderate. |
| Typical Applications | De novo structure elucidation of unknown compounds, conformational analysis. | Targeted and untargeted metabolomics, quantification of low-abundance acyl-CoAs in complex biological samples.[4] | Routine analysis and quantification of known acyl-CoAs in relatively simple matrices. |
Experimental Protocols
NMR Spectroscopy for this compound Identification
1. Sample Preparation:
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Dissolve 1-5 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to ensure sample stability and to avoid overlapping signals.
-
Add a known amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing and quantification.
-
Transfer the solution to a clean, dry NMR tube.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum.
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Additional 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to confirm the connectivity of protons and carbons, providing definitive structural assignment.
3. Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (from ¹H NMR), and correlations (from 2D NMR) to elucidate the complete molecular structure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
1. Sample Extraction:
-
For biological samples, a protein precipitation step is typically required. Homogenize the sample in a cold solvent mixture (e.g., 80% methanol/20% water).[1]
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
For improved cleanup and concentration, solid-phase extraction (SPE) can be employed.
2. LC Separation:
-
Use a reversed-phase C18 column for separation.
-
The mobile phases typically consist of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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A gradient elution is used to separate the various acyl-CoA species based on their hydrophobicity.
3. MS/MS Detection:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
For targeted analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment) to enhance selectivity and sensitivity. A common fragmentation for acyl-CoAs is the neutral loss of the ADP moiety.[1][5]
-
For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra to identify unknown acyl-CoAs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Similar to LC-MS/MS, sample extraction and cleanup are necessary, especially for complex matrices.
2. HPLC Separation:
-
Employ a reversed-phase C18 column.
-
Use a gradient of a buffered aqueous solution and an organic solvent to achieve separation.
3. UV Detection:
-
Monitor the column eluent at a wavelength where the adenine moiety of coenzyme A shows strong absorbance, typically around 260 nm.[6]
-
Identification is based on matching the retention time of the peak with that of a pure standard of this compound.
-
Quantification is achieved by comparing the peak area to a calibration curve generated from known concentrations of the standard.
Visualizing the Workflow and Comparative Logic
To further clarify the experimental processes and the decision-making involved in choosing an analytical method, the following diagrams are provided.
References
- 1. 1H NMR assignment of oligomeric grafts of maleic anhydride-grafted polyolefin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maleic anhydride(108-31-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Maleic anhydride(108-31-6) 13C NMR [m.chemicalbook.com]
Unraveling the Molecular Signature: A Comparative Guide to the Mass Spectral Fragmentation of 5-oxo-furan-2-acetyl-CoA
For researchers, scientists, and drug development professionals, understanding the structural nuances of key metabolic intermediates is paramount. This guide provides a comparative analysis of the predicted mass spectral fragmentation pattern of 5-oxo-furan-2-acetyl-CoA against well-characterized acyl-CoA analogues. The data presented herein, including detailed experimental protocols, will aid in the identification and characterization of this and similar molecules in complex biological matrices.
Predicted and Known Fragmentation Patterns of Acyl-CoAs
The fragmentation of acyl-CoA molecules in tandem mass spectrometry (MS/MS) is characterized by highly conserved cleavages within the coenzyme A portion, providing a diagnostic signature for this class of compounds. The most prominent of these is a neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety. Additionally, characteristic fragment ions are consistently observed.
The table below summarizes the predicted major fragment ions for this compound and compares them with the experimentally observed fragments for acetyl-CoA and succinyl-CoA.
| Precursor Ion (m/z) | Predicted/Observed Fragment Ion (m/z) | Description of Fragment |
| This compound (Predicted) | ||
| [M+H]⁺ = 894.1 | 387.1 | [M+H - 507]⁺: Loss of adenosine-3'-phosphate-5'-diphosphate |
| 428.1 | Adenosine-3'-phosphate-5'-monophosphate fragment | |
| 125.0 | [5-oxo-furan-2-acetyl]⁺ fragment | |
| Acetyl-CoA (Observed) [1][2] | ||
| [M+H]⁺ = 810.1 | 303.1 | [M+H - 507]⁺: Loss of adenosine-3'-phosphate-5'-diphosphate |
| 428.1 | Adenosine-3'-phosphate-5'-monophosphate fragment | |
| 43.1 | [Acetyl]⁺ fragment | |
| Succinyl-CoA (Observed) [1][3] | ||
| [M+H]⁺ = 868.1 | 361.1 | [M+H - 507]⁺: Loss of adenosine-3'-phosphate-5'-diphosphate |
| 428.1 | Adenosine-3'-phosphate-5'-monophosphate fragment | |
| 101.0 | [Succinyl]⁺ fragment |
Experimental Protocols
The successful analysis of acyl-CoAs by mass spectrometry relies on robust and optimized experimental procedures. The following is a generalized protocol for the extraction and LC-MS/MS analysis of short-chain acyl-CoAs from cellular or tissue samples.
1. Sample Preparation and Extraction
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Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism by adding a cold extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v) or 10% trichloroacetic acid.
-
Tissue Homogenization: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a cold extraction solvent.
-
Extraction: After quenching/homogenization, scrape cells or further process tissue homogenates. Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs. For some protocols, a solid-phase extraction (SPE) step may be employed for further purification and concentration of the analytes.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: Utilize a reversed-phase column (e.g., C18) for separation of the acyl-CoAs. A gradient elution with mobile phases containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) or formic acid is typically employed.
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions would be set for the specific precursor-product ion pairs of the acyl-CoAs of interest (as detailed in the table above). For example, for acetyl-CoA, the transition would be m/z 810.1 → 303.1.
Logical Workflow for Comparative Fragmentation Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the mass spectral fragmentation of this compound.
Caption: Comparative workflow for predicting and identifying this compound.
Fragmentation of the Furan Moiety
The fragmentation of the 5-oxo-furan-2-acetyl group is predicted based on the known fragmentation of similar furan-containing compounds, such as 2-acetylfuran (B1664036).[4][5] In electron ionization (EI) mass spectrometry, 2-acetylfuran typically shows a strong molecular ion peak and characteristic fragments resulting from the cleavage of the acetyl group. For this compound, under ESI conditions, the primary fragmentation is expected to occur at the thioester bond, leading to the formation of the [5-oxo-furan-2-acetyl]⁺ ion at m/z 125.0. Further fragmentation of this ion could occur, but this would likely be a minor pathway compared to the dominant cleavages of the CoA moiety.
References
A Comparative Analysis of the Reactivity of 5-oxo-furan-2-acetyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 5-oxo-furan-2-acetyl-CoA with other commonly studied acyl-CoA molecules. Understanding the relative reactivity of these molecules is crucial for elucidating their roles in metabolic pathways, designing enzyme inhibitors, and developing novel therapeutics. This document summarizes available quantitative data, provides detailed experimental protocols for assessing reactivity, and visualizes relevant biological pathways.
Introduction to Acyl-CoA Reactivity
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of various biomolecules. Their reactivity is primarily attributed to the high-energy thioester bond linking the acyl group to Coenzyme A. This bond is susceptible to nucleophilic attack, making acyl-CoAs potent acylating agents in both enzymatic and non-enzymatic reactions.
The structure of the acyl group significantly influences the reactivity of the acyl-CoA molecule. Factors such as chain length, branching, and the presence of other functional groups can alter the electrophilicity of the thioester carbonyl carbon and the stability of the molecule.
This compound is a unique acyl-CoA that incorporates a furanone ring. This structural feature introduces an additional layer of reactivity, as the α,β-unsaturated carbonyl system within the furanone ring is also susceptible to nucleophilic attack. This guide will explore the expected reactivity of this compound by comparing the known reactivities of its constituent parts—the furanone moiety and the acetyl-CoA thioester—with other relevant molecules.
Comparative Reactivity of Acyl-CoAs
| Acyl-CoA | Acyl Group Structure | Relative Reactivity (Non-Enzymatic Acylation) | Key Structural Features Influencing Reactivity |
| Acetyl-CoA | CH₃CO- | Baseline | Small, unhindered acetyl group. |
| Propionyl-CoA | CH₃CH₂CO- | Similar to Acetyl-CoA | Slightly larger alkyl chain, minimal steric hindrance. |
| Succinyl-CoA | -OC(O)CH₂CH₂CO- | Significantly higher than Acetyl-CoA[1] | Dicarboxylic nature; the terminal carboxylate can act as an intramolecular catalyst, promoting the formation of a highly reactive cyclic anhydride (B1165640) intermediate.[1] |
| Malonyl-CoA | -OC(O)CH₂CO- | Lower than Succinyl-CoA | While a dicarboxylate, it is less prone to forming a stable cyclic intermediate compared to succinyl-CoA. |
| Palmitoyl-CoA | CH₃(CH₂)₁₄CO- | Lower than short-chain acyl-CoAs | Long hydrophobic chain can lead to micelle formation in aqueous solutions, potentially reducing the availability of the thioester for reaction. |
| This compound | Hypothesized: Higher than Acetyl-CoA | The furanone ring contains an electron-withdrawing α,β-unsaturated carbonyl system, which is expected to increase the electrophilicity of the acetyl thioester carbonyl carbon. The furanone ring itself is also a target for nucleophilic attack. |
Reactivity of the Furanone Moiety
The 5-oxo-furan-2-yl group in this compound introduces a second reactive center. Furanones, particularly those with α,β-unsaturated carbonyl systems, are known to be reactive towards nucleophiles. This reactivity is a key aspect of the biological activity of many furanone-containing natural products.
The electrophilic nature of the furanone ring can lead to:
-
Michael Addition: Nucleophiles can attack the β-carbon of the α,β-unsaturated system.
-
Ring Opening: Nucleophilic attack at the carbonyl carbon can lead to the opening of the furanone ring.
The presence of these additional reactive sites suggests that this compound may participate in a broader range of chemical reactions compared to simple alkyl acyl-CoAs, potentially leading to the formation of unique protein modifications or metabolic intermediates.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the reactivity of this compound with other acyl-CoAs.
Acyl-CoA Hydrolysis Assay (Spectrophotometric)
This protocol measures the rate of non-enzymatic hydrolysis of the acyl-CoA thioester bond.
Principle: The free thiol group of Coenzyme A, released upon hydrolysis of the thioester bond, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acyl-CoA of interest (e.g., this compound, Acetyl-CoA, Succinyl-CoA)
-
DTNB solution (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 8.0)
-
Reaction buffer (100 mM potassium phosphate buffer, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 1 mM solution of the acyl-CoA in the reaction buffer.
-
In a 96-well plate, add 180 µL of reaction buffer to each well.
-
Add 10 µL of the 10 mM DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the 1 mM acyl-CoA solution to each well.
-
Immediately start monitoring the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Non-Enzymatic Protein Acylation Assay (Western Blot)
This protocol assesses the ability of an acyl-CoA to non-enzymatically acylate a model protein, such as bovine serum albumin (BSA).
Principle: The acyl group from the acyl-CoA is transferred to nucleophilic residues (primarily lysine) on the protein. The extent of acylation can be detected using an antibody specific for the particular acylation mark.
Materials:
-
Acyl-CoA of interest
-
Bovine Serum Albumin (BSA)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.4)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the acyl-lysine modification (e.g., anti-acetyl-lysine antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare a 10 mg/mL solution of BSA in the reaction buffer.
-
Prepare a 10 mM solution of the acyl-CoA in the reaction buffer.
-
In a microcentrifuge tube, mix 50 µL of the BSA solution with 5 µL of the acyl-CoA solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general workflow for the sensitive and specific quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Principle: Acyl-CoAs are extracted from a biological matrix, separated by reverse-phase liquid chromatography, and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water)
-
LC-MS/MS system equipped with a C18 column
Procedure:
-
Sample Extraction:
-
Homogenize the biological sample in a cold extraction solvent containing the internal standard.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC Separation:
-
Inject the extracted sample onto a C18 column.
-
Elute the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of acyl-CoA standards.
-
Determine the concentration of each acyl-CoA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Signaling Pathways and Experimental Workflows
The reactivity of acyl-CoAs, particularly acetyl-CoA, plays a crucial role in regulating cellular signaling pathways through the post-translational modification of proteins. Protein acetylation, for instance, is a key regulatory mechanism in gene expression, metabolism, and cell signaling.
Protein Acetylation Signaling Pathway
The following diagram illustrates a simplified overview of the protein acetylation signaling pathway, where the availability of acetyl-CoA influences the acetylation status of proteins, thereby modulating their function.
Caption: Overview of the Protein Acetylation Signaling Pathway.
Experimental Workflow for Comparative Reactivity Analysis
The following diagram outlines a logical workflow for comparing the reactivity of different acyl-CoA molecules.
Caption: Experimental Workflow for Comparative Acyl-CoA Reactivity Analysis.
Conclusion
The unique structure of this compound, featuring both a highly reactive thioester bond and an electrophilic furanone ring, suggests a complex and potentially heightened reactivity profile compared to simple alkyl acyl-CoAs. While direct experimental data is currently limited, the comparative data and experimental protocols provided in this guide offer a solid framework for researchers to investigate its chemical properties and biological significance. Further studies employing the outlined methodologies will be invaluable in precisely determining the reactivity of this compound and its potential roles in cellular processes.
References
Comparative Guide to the Analytical Method Validation for 5-oxo-furan-2-acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 5-oxo-furan-2-acetyl-CoA, a critical intermediate in various metabolic pathways. Due to the limited availability of specific validation data for this particular analyte, this document extrapolates from established methods for structurally similar compounds, such as short-chain acyl-CoA esters and furan-containing molecules. The focus is on providing a robust framework for researchers to develop and validate their own analytical methods.
The primary analytical techniques for the quantification of acyl-CoA esters are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally favored for its superior sensitivity and selectivity, which are crucial for analyzing low-abundance endogenous molecules in complex biological matrices.[2]
Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis
| Feature | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance of the adenine (B156593) ring of CoA.[1] | Separation based on polarity, detection based on mass-to-charge ratio of precursor and product ions. |
| Sensitivity | Lower, with a detection limit of approximately 50 pmol for individual acyl-CoA esters.[1] | Higher, capable of detecting concentrations in the low ng/mL range.[4] |
| Selectivity | Lower, susceptible to interference from co-eluting compounds with similar UV absorbance. | Higher, provides structural confirmation based on specific fragmentation patterns. |
| Sample Preparation | Often requires a solid-phase extraction (SPE) step for sample cleanup and concentration.[1] | Can often utilize simpler protein precipitation or liquid-liquid extraction methods.[4] |
| Instrumentation | Widely available and less expensive. | More specialized and higher cost. |
| Throughput | Can be lower due to longer run times for adequate separation. | Can achieve high throughput with rapid gradient chromatography.[4] |
Experimental Protocols
The following protocols are adapted from validated methods for similar acyl-CoA esters and provide a strong starting point for the validation of a method for this compound.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting small molecules from biological matrices.
-
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte from other components in the sample and to detect and quantify it with high sensitivity and selectivity.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the presence of the adenine moiety.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusing the pure compounds into the mass spectrometer.
-
Method Validation Parameters
Bioanalytical method validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.[6][7][8] The following table summarizes the key validation parameters and their typical acceptance criteria.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6] | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte.[7] | A linear regression with a correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Range (LLOQ to ULOQ) | The concentration range over which the method is precise and accurate.[6] | The Lower Limit of Quantification (LLOQ) should be at least 5 times the blank response. The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that meets accuracy and precision criteria. |
| Accuracy | The closeness of the measured concentration to the true concentration.[6] | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of scatter between a series of measurements.[7] | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the response of post-extraction spiked samples from at least 6 different lots of matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions.[6] | Analyte concentrations should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Visualizing the Validation Workflow
The following diagram illustrates the key steps in the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method.
References
- 1. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Differentiating 5-oxo-furan-2-acetyl-CoA from its Positional Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of metabolites and enzyme substrates is a cornerstone of robust scientific research, particularly in the fields of drug discovery and metabolomics. 5-oxo-furan-2-acetyl-CoA and its isomers represent a significant analytical challenge due to their structural similarity. This guide provides a comprehensive comparison of analytical techniques to reliably differentiate these closely related molecules, supported by predicted experimental data and detailed methodologies.
Introduction to this compound and its Isomers
This compound is a thioester of coenzyme A and 2-acetyl-5-oxo-2,5-dihydrofuran-2-acetic acid. Its isomers primarily consist of positional isomers of the acetyl group on the 5-oxo-furan ring. The accurate identification of the specific isomer is crucial as biological activity is often highly dependent on the precise molecular structure. The most probable positional isomers of the 5-oxo-furan-2-acetyl moiety are:
-
This compound (Target Molecule)
-
4-acetyl-5-oxo-furan-2-yl-CoA (Isomer 1)
-
3-acetyl-5-oxo-furan-2-yl-CoA (Isomer 2)
This guide will focus on the differentiation of these three isomers using a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of polar molecules like acyl-CoA esters. Due to the structural differences, the isomers of 5-oxo-furan-acetyl-CoA will exhibit distinct retention times on a suitable column.
Experimental Protocol: HPLC Separation
Objective: To achieve baseline separation of this compound and its positional isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1 M Potassium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Sample: A mixture of the synthesized isomers dissolved in Mobile Phase A.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject 10 µL of the sample mixture onto the column.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of Coenzyme A).
-
Record the retention times for each separated peak.
Expected Results: The isomers are expected to elute at different retention times due to subtle differences in their polarity and interaction with the stationary phase. The exact elution order would need to be confirmed with pure standards.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The distinct substitution patterns of the acetyl group in the isomers will result in unique chemical shifts and coupling patterns.
Predicted ¹H and ¹³C NMR Data:
Due to the lack of direct experimental data in the literature for this compound and its isomers, the following tables present predicted chemical shifts based on known values for similar furanone and acetylated compounds. These predictions serve as a guide for interpreting experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | This compound | 4-acetyl-5-oxo-furan-2-yl-CoA (Isomer 1) | 3-acetyl-5-oxo-furan-2-yl-CoA (Isomer 2) |
| Furan H3 | ~6.2 (d) | ~6.3 (s) | - |
| Furan H4 | ~7.5 (d) | - | ~7.8 (s) |
| Furan H2 | - | ~5.5 (s) | ~5.6 (s) |
| Acetyl CH₃ | ~2.4 (s) | ~2.5 (s) | ~2.6 (s) |
| CoA Protons | 3.0-4.5 (m) | 3.0-4.5 (m) | 3.0-4.5 (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | This compound | 4-acetyl-5-oxo-furan-2-yl-CoA (Isomer 1) | 3-acetyl-5-oxo-furan-2-yl-CoA (Isomer 2) |
| Furan C2 | ~85 | ~83 | ~84 |
| Furan C3 | ~125 | ~128 | ~145 |
| Furan C4 | ~155 | ~160 | ~122 |
| Furan C5 (C=O) | ~175 | ~174 | ~173 |
| Acetyl C=O | ~198 | ~197 | ~196 |
| Acetyl CH₃ | ~28 | ~29 | ~30 |
| CoA Carbons | 20-160 | 20-160 | 20-160 |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated water (D₂O) or other suitable deuterated solvent.
-
Sample: 5-10 mg of the purified isomer.
Procedure:
-
Dissolve the sample in ~0.6 mL of D₂O in an NMR tube.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the isomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) will differ, allowing for their differentiation.
Predicted Mass Spectrometry Fragmentation:
All isomers are expected to show a molecular ion peak corresponding to the mass of this compound. The key to differentiation lies in the relative abundances of fragment ions. A characteristic neutral loss of 507 Da, corresponding to the adenosine-3',5'-diphosphate moiety of Coenzyme A, is expected for all acyl-CoAs. The fragmentation of the furanone ring will be influenced by the position of the acetyl group.
Table 3: Predicted Key Fragment Ions (m/z) in ESI-MS/MS
| Fragment Description | This compound | 4-acetyl-5-oxo-furan-2-yl-CoA (Isomer 1) | 3-acetyl-5-oxo-furan-2-yl-CoA (Isomer 2) |
| [M+H]⁺ | Same for all | Same for all | Same for all |
| [M+H - 507]⁺ | Present | Present | Present |
| Furanoyl ion | [C₆H₅O₄]⁺ | [C₆H₅O₄]⁺ | [C₆H₅O₄]⁺ |
| Acetyl-furanone fragment | Characteristic fragments from cleavage of the thioester bond and subsequent ring fragmentation. | Different characteristic fragments due to the acetyl position. | Distinct characteristic fragments. |
Experimental Protocol: Mass Spectrometry
Objective: To obtain distinct fragmentation patterns for each isomer using tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Infuse the purified isomer solution directly into the ESI source or perform LC-MS/MS using the HPLC method described above.
-
Acquire full scan MS spectra to identify the molecular ion.
-
Perform product ion scans (MS/MS) on the molecular ion of each isomer.
-
Analyze the resulting fragmentation patterns.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for differentiating the isomers and the logical relationship between their structures and the expected analytical data.
Caption: General experimental workflow for the separation and identification of this compound isomers.
Caption: Logical relationship between isomeric structure and resulting analytical data.
Conclusion
A Researcher's Guide to the Comparative Metabolomics of Furan-Degrading Bacteria
Authored for Researchers, Scientists, and Drug Development Professionals
Furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are common byproducts of lignocellulose processing that are inhibitory to many industrial microorganisms. However, a select group of bacteria has evolved robust metabolic pathways to not only tolerate but utilize these compounds as viable carbon sources. Understanding the metabolic intricacies of these organisms is crucial for developing bioremediation strategies and engineering resilient microbial chassis for biorefineries. This guide provides a comparative analysis of the metabolic performance and pathways of two prominent furan-degrading genera: Cupriavidus and Pseudomonas.
Performance Comparison: Growth and Enzyme Activity
The efficiency of furan (B31954) degradation can be assessed by comparing key performance indicators such as specific growth rates and the activity of enzymes central to the degradation pathways. Data compiled from studies on Cupriavidus basilensis HMF14 and various Pseudomonas putida strains reveal distinct metabolic capabilities.
Table 1: Comparative Growth Rates on Furanic Compounds
| Bacterial Strain | Substrate | Specific Growth Rate (μ) h⁻¹ | Reference |
| Cupriavidus basilensis HMF14 | Furfural | 0.22 | [1] |
| Cupriavidus basilensis HMF14 | HMF | 0.25 | [1] |
| Pseudomonas putida ALS1267 | Furfural | 0.250 | |
| Pseudomonas putida ALS1267 | HMF | 0.311 | |
| Engineered P. putida S12_HMF | Furfural / HMF | 0.23 | [1] |
| Engineered P. putida KT2440 | Furfural | 0.340 |
This table summarizes the specific growth rates of different bacterial strains when utilizing furfural or HMF as the sole carbon source, providing a direct comparison of their metabolic efficiency.
Table 2: Comparison of Dehydrogenase Activity for Initial Furfural Oxidation
| Bacterial Strain | Substrate | Cofactor | Specific Activity (U/g protein) | Reference |
| Cupriavidus basilensis HMF14 | Furfuryl Alcohol | NAD⁺ | 0.15 ± 0.02 | [1] |
| Pseudomonas putida S12 | Furfuryl Alcohol | NAD⁺ | 0.09 ± 0.01 | [1] |
| Cupriavidus basilensis HMF14 | Furfural | PMS/DCPIP | 0.11 ± 0.01 | [1] |
| Pseudomonas putida S12 | Furfural | PMS/DCPIP | 0.10 ± 0.01 | [1] |
*Activity of furfural dehydrogenase was measured with the artificial electron acceptors Phenazine Methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP).[1]
This table presents a comparison of the specific activities of key dehydrogenases responsible for the initial oxidative steps in furfural degradation in C. basilensis HMF14 and P. putida S12.[1]
Metabolic Pathways for Furan Degradation
The aerobic degradation pathways for HMF and furfural converge on the central intermediate, 2-furoic acid. In Cupriavidus basilensis HMF14, the pathway is well-elucidated and encoded by two distinct gene clusters, hmfABCDE and hmfFGH.[1] HMF is initially oxidized to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid. Furfural is directly oxidized to 2-furoic acid. This common intermediate is then activated to 2-furoyl-CoA and subsequently catabolized, ultimately entering the central metabolism via 2-oxoglutarate.[1][2] Pseudomonas putida strains utilize a similar oxidative pathway for furfural degradation.[3][4]
Caption: Aerobic degradation pathways for HMF and Furfural in C. basilensis.
Experimental Protocols
A robust and reproducible experimental workflow is paramount for comparative metabolomics. Below is a representative protocol synthesized from established methodologies for the analysis of intracellular bacterial metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Cell Culture and Harvesting
-
Culture: Grow bacterial strains (e.g., C. basilensis, P. putida) in a defined mineral medium with a specific concentration of the furan compound (e.g., 5 mM furfural) as the sole carbon source. Incubate at 30°C with shaking (200 rpm).
-
Growth Monitoring: Monitor growth by measuring optical density at 600 nm (OD₆₀₀).
-
Harvesting: Harvest cells during the mid-exponential growth phase. Quickly withdraw a defined volume of cell culture (e.g., 10 mL).
2. Metabolism Quenching
-
Objective: To instantly halt all enzymatic activity without causing metabolite leakage.
-
Method: Immediately transfer the harvested cell suspension into a Falcon tube containing a quenching solution of 60% methanol (B129727) kept at -40°C or colder. The volume ratio should be sufficient to drop the temperature instantly (e.g., 1:2 culture to methanol).
-
Cell Pelleting: Centrifuge the quenched sample at a low temperature (e.g., 5,000 x g for 10 min at -20°C). Discard the supernatant.
3. Metabolite Extraction
-
Objective: To efficiently extract a broad range of polar metabolites from the cell pellet.
-
Method: Resuspend the cell pellet in 1 mL of a pre-chilled extraction solvent (e.g., 75% ethanol).
-
Cell Lysis: Disrupt cells using a bead beater or sonicator while keeping the sample on ice to prevent degradation.
-
Separation: Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris. Transfer the supernatant containing the metabolites to a new tube.
4. Sample Derivatization for GC-MS
-
Objective: To increase the volatility and thermal stability of polar metabolites for GC analysis.
-
Drying: Evaporate the metabolite extract to complete dryness under a vacuum (e.g., using a SpeedVac).
-
Step 1: Methoxyamination: Add 20 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes. This step protects aldehyde and ketone groups.
-
Step 2: Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS. Incubate at 37°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups.
5. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a steady rate (e.g., 5°C/min) to a final temperature of 300-320°C and hold.
-
MS Detection: Use electron impact (EI) ionization at 70 eV. Scan a mass range of m/z 50-600.
6. Data Analysis
-
Peak Identification: Deconvolute the raw data and identify metabolites by comparing mass spectra and retention indices to a reference library (e.g., NIST, Fiehn).
-
Quantification: Normalize the peak area of each identified metabolite to the peak area of an internal standard and the initial cell biomass (e.g., dry cell weight).
-
Statistical Analysis: Use multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) to identify significant differences in the metabolite profiles between bacterial strains.
Caption: General experimental workflow for bacterial metabolomics analysis.
References
Kinetic Comparison of Enzymes Utilizing 5-oxo-furan-2-acetyl-CoA: A Review of Currently Available Data
A comprehensive search of available scientific literature and biochemical databases reveals a notable absence of characterized enzymes that specifically utilize 5-oxo-furan-2-acetyl-CoA as a substrate. Consequently, a direct kinetic comparison of enzymes acting on this molecule is not possible at this time.
While the metabolism of furan (B31954) and its derivatives has been a subject of toxicological and biomedical research, the enzymatic pathways involving a this compound intermediate do not appear to be well-documented. Furan itself is known to be metabolized by cytochrome P450 enzymes to a reactive intermediate, cis-2-butene-1,4-dial (BDA), which then forms adducts with cellular nucleophiles. However, this known metabolic pathway does not involve the formation or subsequent enzymatic processing of a this compound conjugate.
Similarly, searches for enzymes that act on structurally related heterocyclic acyl-CoA substrates have not yielded sufficient kinetic data to perform a meaningful comparative analysis as requested. The field of enzymology has extensively characterized numerous acyl-CoA metabolizing enzymes, such as acyl-CoA dehydrogenases, acyl-CoA carboxylases, and various transferases. However, the substrate specificity of these enzymes is typically directed towards fatty acyl-CoAs or other common endogenous acyl-CoA esters, and there is no readily available information on their activity with furan-containing acyl-CoA derivatives.
Future Research Directions
The absence of data on enzymes utilizing this compound suggests several possibilities that could be explored in future research:
-
Hypothetical Pathway Exploration: this compound could be a transient or minor intermediate in a yet-to-be-discovered metabolic pathway. Researchers could investigate potential enzymatic reactions that might lead to the formation and degradation of this compound.
-
Enzyme Screening: A broad screening of known acyl-CoA metabolizing enzymes or uncharacterized "orphan" enzymes against this compound could potentially identify proteins capable of recognizing this substrate.
-
Toxicological Relevance: If the formation of this compound is linked to the metabolism of a xenobiotic or a drug candidate, its enzymatic processing would be of significant interest in understanding the compound's safety profile and metabolic fate.
Conclusion
For researchers, scientists, and drug development professionals interested in the enzymatic kinetics of furan-containing compounds, the current landscape indicates a significant knowledge gap regarding the specific substrate this compound. At present, we are unable to provide a comparison guide with quantitative data, experimental protocols, or pathway visualizations due to the lack of primary research in this specific area. Further investigation is required to determine if and how this molecule is enzymatically processed in biological systems.
A Comparative Guide to the Biological Activity of 5-Oxo-Furan-2-Acetyl-CoA and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
The furan (B31954) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The introduction of an oxo group and an acetyl-CoA moiety suggests potential interactions with key metabolic and signaling pathways. This guide explores the putative biological activities of 5-oxo-furan-2-acetyl-CoA and its synthetic analogs by examining the experimental data of related furan derivatives.
Anticancer Activity
Furan derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[6][7][8]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various synthetic furan analogs against several human cancer cell lines. These compounds, while not direct analogs of this compound, provide insight into the potential efficacy of furan-based molecules.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolyl Hybrid Chalcones | A549 (Lung) | 27.7 (µg/mL) | [6] |
| Pyrazolyl Hybrid Chalcones | HepG2 (Liver) | 26.6 (µg/mL) | [6] |
| Furan-Based Derivatives | MCF-7 (Breast) | 2.96 - 4.06 | [7] |
| 4-Chloro-5-hydroxyfuran-2(5H)-one | C6 glioma | 12.1 | [8] |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanone | A549 (Lung) | 6.7 (µg/mL) | [8] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa (Cervical) | 62.37 (µg/mL) | [9] |
Signaling Pathways in Anticancer Activity
Several furan derivatives exert their anticancer effects by modulating key signaling pathways. A prominent mechanism is the induction of the intrinsic pathway of apoptosis.[6][8] This pathway involves the regulation of pro- and anti-apoptotic proteins. Additionally, some furan derivatives have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[10]
Caption: Intrinsic pathway of apoptosis induction by furan derivatives.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[6]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are treated with serial dilutions of the furan derivative.[6]
-
Incubation: The plate is incubated for 48-72 hours.[6]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Antimicrobial Activity
Furan derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][12][13] The well-known antibiotic nitrofurantoin (B1679001) is a nitrofuran derivative, highlighting the therapeutic importance of this scaffold.[1][12]
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected furan derivatives against various microbial strains.
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [2] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Photogenic bacteria | 250 | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[14]
-
Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[14]
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared.[14]
-
Inoculation: Each well is inoculated with the bacterial suspension.[14]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]
General Experimental Workflow
The discovery and evaluation of novel biologically active furan derivatives typically follow a structured workflow.
Caption: General workflow for the discovery and evaluation of furan derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on related furan derivatives provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the furanone structure suggests likely anticancer and antimicrobial properties. The acetyl-CoA moiety may further influence its interaction with metabolic pathways. Future research should focus on the synthesis of this compound and its analogs, followed by systematic biological evaluation using the standardized protocols outlined in this guide to determine their specific activities and mechanisms of action. This will be crucial for unlocking their potential as novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological activity of furan derivatives [wisdomlib.org]
- 13. rjpn.org [rjpn.org]
- 14. benchchem.com [benchchem.com]
Validating the Role of Furan-CoA Derivatives in Biochemical Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validated biochemical role of 5-oxo-furan-2-oyl-CoA, a key intermediate in the degradation of furan (B31954) compounds. While the specific molecule "5-oxo-furan-2-acetyl-CoA" is not documented in established metabolic pathways, this guide focuses on the structurally similar and experimentally validated intermediate, (5-oxo-4,5-dihydro-2-furoyl)-CoA, which plays a pivotal role in the Trudgill pathway for furfural (B47365) degradation. We will objectively compare its function with alternative metabolic routes and provide supporting experimental data and protocols.
Introduction to Furan Metabolism and the Trudgill Pathway
Furanic compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are generated from the dehydration of sugars and are common in lignocellulosic hydrolysates and some processed foods.[1][2] Microorganisms have evolved specific pathways to degrade these compounds, and the Trudgill pathway, first described in Pseudomonas putida, is a key catabolic route.[1][3] This pathway converges on the formation of 2-furoic acid, which is then activated to a coenzyme A (CoA) thioester, 2-furoyl-CoA.[1][2]
A critical step in this pathway is the hydroxylation of 2-furoyl-CoA at the C5 position, which leads to the formation of S-(5-hydroxy-2-furoyl)-CoA. This intermediate is in tautomeric equilibrium with (5-oxo-4,5-dihydro-2-furoyl)-CoA, a lactone structure. This 5-oxo-furan derivative is the central focus of this guide due to its structural relevance to the broader query of 5-oxo-furan-CoA thioesters.
Data Presentation: Key Enzymes and Intermediates
The initial steps of the Trudgill pathway leading to the formation of the 5-oxo-furan derivative are catalyzed by two key enzymes. The available quantitative data for these enzymes from Pseudomonas putida are summarized below.
| Enzyme | EC Number | Substrates | Products | Cofactors/Requirements | Notes |
| 2-Furoate-CoA Ligase | 6.2.1.31 | 2-Furoate, ATP, CoA | 2-Furoyl-CoA, AMP, Diphosphate | - | Also known as 2-furoyl coenzyme A synthetase.[4] |
| 2-Furoyl-CoA Dehydrogenase | 1.3.99.8 | 2-Furoyl-CoA, H₂O, Acceptor | S-(5-Hydroxy-2-furoyl)-CoA, Reduced Acceptor | Copper | Also known as furoyl-CoA hydroxylase. The product exists in equilibrium with (5-oxo-4,5-dihydro-2-furoyl)-CoA.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for validating the role of these enzymes and intermediates. Below are summaries of key experimental protocols adapted from studies on the Trudgill pathway.
1. Enzyme Assays for 2-Furoate-CoA Ligase and 2-Furoyl-CoA Dehydrogenase
-
Objective: To determine the activity of the enzymes involved in the formation of 2-furoyl-CoA and its subsequent hydroxylation.
-
Methodology:
-
Preparation of Cell-Free Extracts: Pseudomonas putida cells grown on 2-furoic acid as the sole carbon source are harvested and disrupted using methods like French pressure cell lysis.[3] The lysate is then centrifuged to obtain a cell-free supernatant.
-
2-Furoate-CoA Ligase Assay: The formation of 2-furoyl-CoA can be measured by a hydroxamate assay. In the presence of hydroxylamine (B1172632), 2-furoyl-CoA forms 2-furoylhydroxamic acid, which can be quantified spectrophotometrically.[3] The reaction mixture typically contains cell-free extract, 2-furoate, ATP, CoA, and hydroxylamine in a suitable buffer.
-
2-Furoyl-CoA Dehydrogenase Assay: The activity of this enzyme can be monitored by measuring the reduction of an artificial electron acceptor, such as Methylene Blue or nitro blue tetrazolium, in the presence of 2-furoyl-CoA.[6] The reaction is carried out anaerobically, and the change in absorbance of the electron acceptor is measured over time. The requirement for ATP and CoA for the overall oxidation of 2-furoate can also be demonstrated in this system.[3]
-
2. Identification of Metabolic Intermediates
-
Objective: To identify and confirm the structure of intermediates in the Trudgill pathway.
-
Methodology:
-
Trapping of Intermediates: The accumulation of intermediates can be achieved by using metabolic inhibitors. For instance, the addition of arsenite can lead to the accumulation of 2-oxoglutarate, the final product of the pathway, which can be trapped as its phenylhydrazone derivative for quantification.[3]
-
Chromatographic and Spectrometric Analysis: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to separate and identify the intermediates from reaction mixtures or cell extracts. Authentic standards of the proposed intermediates are synthesized for comparison of their retention times and spectral properties.
-
Mandatory Visualizations
Caption: The Trudgill pathway for furfural degradation.
Caption: Experimental workflow for validating the Trudgill pathway.
Caption: Comparison of furan metabolic pathways.
Comparative Analysis and Conclusion
The Trudgill pathway represents a well-characterized, CoA-dependent oxidative route for furan degradation. The key intermediate, (5-oxo-4,5-dihydro-2-furoyl)-CoA, is formed through the action of 2-furoyl-CoA dehydrogenase.[5][6] This pathway ultimately channels the carbon from the furan ring into the central metabolism via 2-oxoglutarate, an intermediate of the TCA cycle.[1][3]
In contrast, other microorganisms may utilize alternative strategies to cope with furan toxicity, such as reducing furfural to furfuryl alcohol.[2] This reductive pathway serves as a detoxification mechanism but does not immediately lead to the catabolism of the furan ring for energy and carbon.
The hypothetical existence of a "this compound" intermediate would imply a different metabolic logic, possibly involving a side-chain elongation or a different ring-opening mechanism. However, there is currently no experimental evidence to support the natural occurrence of such a pathway. The validation of the Trudgill pathway, with its structurally similar 5-oxo-furan-2-oyl-CoA intermediate, provides a strong, evidence-based model for the biological role of CoA-activated 5-oxo-furan derivatives.
For researchers in drug development, understanding these microbial degradation pathways can be crucial. For instance, furan-containing drug candidates could be susceptible to metabolic inactivation by microorganisms expressing the Trudgill pathway enzymes. Conversely, these enzymes could be harnessed for bioremediation or biocatalysis applications.
References
- 1. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.co [scielo.org.co]
- 3. The metabolism of 2-furoic acid by Pseudomanas F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-furoate—CoA ligase - Wikipedia [en.wikipedia.org]
- 5. 2-furoyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. EC 1.3.99.8 [iubmb.qmul.ac.uk]
Safety Operating Guide
Personal protective equipment for handling 5-oxo-furan-2-acetyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 5-oxo-furan-2-acetyl-CoA is currently available. The following guidance is based on the known hazards of its constituent chemical groups, namely furan (B31954) derivatives and acetyl-coenzyme A. A thorough risk assessment should be conducted by researchers before handling this compound.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing potential risks.
Hazard Identification
The primary hazards associated with this compound are inferred from related furan compounds. Furan and its derivatives are known to be:
-
Flammable: Furan compounds can be highly flammable and may form explosive mixtures with air.[1][2][3]
-
Toxic: They can be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Carcinogenic: Furan is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[4]
-
Peroxide-forming: Some furan compounds can form explosive peroxides upon exposure to air and light.[2]
-
Irritant: Contact may cause irritation to the skin, eyes, and respiratory tract.
The acetyl-coenzyme A moiety is a biological molecule and is generally considered to have low chemical toxicity, though it is important to avoid inhalation of dust or aerosols.[5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications & Use |
| Eye and Face Protection | Safety goggles and face shield | ANSI-approved safety goggles with side shields or chemical splash goggles must be worn at all times. A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. For extended contact, consider double-gloving. |
| Body Protection | Laboratory coat and apron | A flame-retardant lab coat should be worn and fully buttoned. For tasks with a potential for splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety.
Procedural Steps:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the potential for fire, toxicity, and spills.
-
Engineering Controls: All manipulations of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood.
-
Handling:
-
Avoid the generation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Be aware of the potential for peroxide formation; if the material has been stored for an extended period, it should be tested for peroxides before use.
-
-
Spill Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated hazardous waste container.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and disposable PPE, must be collected in a designated hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by EHS personnel.
-
Professional Disposal: The ultimate disposal of this chemical waste should be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. Incineration in a facility equipped with an afterburner and scrubber is a common method for furan-containing waste.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
